molecular formula C22H24N2O4 B12423458 XN methyl pyrazole

XN methyl pyrazole

カタログ番号: B12423458
分子量: 380.4 g/mol
InChIキー: CKWGTWQRPJCDQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XN methyl pyrazole is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H24N2O4

分子量

380.4 g/mol

IUPAC名

4-[5-(4-hydroxyphenyl)-1-methylpyrazol-3-yl]-5-methoxy-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C22H24N2O4/c1-13(2)5-10-16-19(26)12-20(28-4)21(22(16)27)17-11-18(24(3)23-17)14-6-8-15(25)9-7-14/h5-9,11-12,25-27H,10H2,1-4H3

InChIキー

CKWGTWQRPJCDQM-UHFFFAOYSA-N

正規SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C2=NN(C(=C2)C3=CC=C(C=C3)O)C)O)C

製品の起源

United States

Foundational & Exploratory

synthesis and characterization of novel methyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel Methyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The pyrazole scaffold is a key component in several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This guide provides a comprehensive overview of the , focusing on established methodologies, detailed experimental protocols, and the interpretation of analytical data.

Synthesis of Methyl Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through various synthetic strategies. The most common and versatile methods include the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions.[4]

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines, such as methylhydrazine, allows for the introduction of a methyl group at the N1 position of the pyrazole ring. The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, the ratio of which is influenced by reaction conditions and the steric and electronic properties of the substituents.

1,3-Dipolar Cycloaddition

This method provides another powerful route to pyrazole derivatives and involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile (such as an alkyne or alkene). For instance, nitrile imines, often generated in situ from arylhydrazones, can react with alkynes to yield substituted pyrazoles.

Experimental Protocol: Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of a methyl pyrazole derivative using the Knorr synthesis.

Materials:

  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.

G cluster_workflow Knorr Pyrazole Synthesis Workflow A 1. Reaction Setup Dissolve 1,3-dicarbonyl in ethanol B 2. Reagent Addition Add methylhydrazine and acetic acid A->B C 3. Reflux Heat mixture for 2-4 hours B->C D 4. Work-up Cool and remove solvent C->D E 5. Purification Column chromatography or recrystallization D->E F Characterization E->F

Knorr pyrazole synthesis workflow.

Characterization of Novel Methyl Pyrazole Derivatives

The structural elucidation and purity assessment of newly synthesized methyl pyrazole derivatives are performed using a combination of spectroscopic techniques.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm complex structures.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. Fragmentation patterns can offer additional structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocols for Characterization

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H. Standard parameters for acquisition and processing are generally used.

Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent such as methanol or acetonitrile.

  • Analysis: Inject the sample into the LC-MS system. Electrospray ionization (ESI) is a common technique for pyrazole derivatives.

G cluster_workflow Characterization Workflow Start Purified Methyl Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Data Structural Elucidation & Purity Assessment NMR->Data MS->Data IR->Data

General characterization workflow.
Data Presentation: Spectroscopic Data

The following tables summarize typical spectroscopic data for simple methyl pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data of Methyl Pyrazoles

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
1-MethylpyrazoleCDCl₃7.49 (d, 1H), 7.42 (d, 1H), 6.20 (t, 1H), 3.85 (s, 3H)H5, H3, H4, N-CH₃
3-MethylpyrazoleCDCl₃7.43 (d, 1H), 6.05 (d, 1H), 2.28 (s, 3H)H5, H4, C-CH₃

Data sourced from spectral databases.

Table 2: ¹³C NMR Spectroscopic Data of Methyl Pyrazoles

CompoundSolventChemical Shift (δ, ppm)Assignment
1-MethylpyrazoleDMSO-d₆138.6, 129.5, 105.1, 38.8C3, C5, C4, N-CH₃
3-MethylpyrazoleDMSO-d₆148.0, 134.5, 104.2, 11.0C3, C5, C4, C-CH₃

Data sourced from published literature.

Biological Activity and Signaling Pathways

Methyl pyrazole derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug development.

Anticancer and Enzyme Inhibitory Activity

Many pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A key mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. For example, pyrazole derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which play important roles in cell cycle regulation and angiogenesis.

G cluster_pathway Simplified Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Rec Signal Downstream Signaling Cascade Rec->Signal Prolif Cell Proliferation & Angiogenesis Signal->Prolif Pyrazole Methyl Pyrazole Derivative Pyrazole->Inhibit Inhibit->Rec

Kinase inhibition by a pyrazole derivative.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of 1-methylpyrazole, including its physical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to facilitate practical application in a research and development setting. Furthermore, key reaction mechanisms involving 1-methylpyrazole are visualized to enhance understanding of its chemical behavior.

Physicochemical Properties

1-Methylpyrazole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1] The key physicochemical properties of 1-methylpyrazole are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆N₂
Molar Mass 82.10 g/mol
Density 0.988 g/mL at 20 °C
Boiling Point 127 °C
Melting Point 36.5 °C (estimate)
Flash Point 36 °C (closed cup)
Refractive Index (n20/D) 1.477
Vapor Pressure 13.8 mmHg at 25 °C
pKa 2.25 ± 0.10 (Predicted)
Water Solubility Soluble
Appearance Colorless to pale yellow liquid

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-methylpyrazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methylpyrazole provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted
~7.5Triplet1HH4
~6.2Doublet1HH5
~7.3Doublet1HH3
~3.8Singlet3H-CH₃

Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the 1-methylpyrazole molecule.

Chemical Shift (ppm)Assignment
Predicted
~138C3
~105C4
~129C5
~39-CH₃

Note: Predicted values are based on typical chemical shifts for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methylpyrazole shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)Bond Vibration
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic, -CH₃)
~1600-1450C=C and C=N stretching (aromatic ring)
~1450-1350C-H bending (-CH₃)
Mass Spectrometry

Mass spectrometry of 1-methylpyrazole typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. Fragmentation patterns can provide further structural information. A common fragmentation involves the loss of a hydrogen atom from the methyl group.

Reactivity and Reaction Mechanisms

1-Methylpyrazole exhibits aromatic character and undergoes various chemical reactions. It is a common organic base and is often used as an acid-binding agent in acylation reactions.

Electrophilic Aromatic Substitution: Nitration

The pyrazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. Nitration typically occurs at the 4-position of the pyrazole ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺).

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O 1MP 1-Methylpyrazole H2O H₂O Intermediate Resonance-stabilized carbocation 1MP->Intermediate + NO₂⁺ Product 4-Nitro-1-methylpyrazole Intermediate->Product + H₂O H3O+ H₃O⁺

Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of 1-methylpyrazole are adept at coordinating with metal centers, making it an effective ligand in catalysis. It can form stable complexes with various metals, such as copper, which are instrumental in facilitating cross-coupling reactions and other synthetic methodologies.

Inhibition of Alcohol Dehydrogenase

1-Methylpyrazole and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol. This inhibitory action is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. The inhibitor competes with the alcohol substrate for the active site of the enzyme.

ADH_Inhibition cluster_0 Normal Metabolic Pathway cluster_1 Inhibition by 1-Methylpyrazole Alcohol Alcohol (e.g., Ethylene Glycol) ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH Substrate ADH_Inhibited Alcohol Dehydrogenase (ADH) Alcohol->ADH_Inhibited Binding Blocked ToxicMetabolites Toxic Metabolites (e.g., Glycolic Acid) ADH->ToxicMetabolites Metabolizes to 1MP 1-Methylpyrazole 1MP->ADH_Inhibited Competitively Inhibits NoMetabolism No Toxic Metabolite Formation ADH_Inhibited->NoMetabolism

References

An In-depth Technical Guide on the Biological Activities of Methyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives, particularly methyl pyrazole compounds, have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the significant biological activities of methyl pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Anticancer Activity of Methyl Pyrazole Compounds

Methyl pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.

A notable mechanism of action for some methyl pyrazole analogues is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Other methyl pyrazole derivatives have been shown to exhibit their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and prevents the proliferation of cancer cells. Furthermore, some compounds have demonstrated the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.

The cytotoxic effects of various methyl pyrazole compounds against different human cancer cell lines have been quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized in the table below.

Table 1: Anticancer Activity of Selected Methyl Pyrazole Compounds

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
5b K562 (Leukemia)0.021
A549 (Lung)0.69
MCF-7 (Breast)1.7
59 HepG2 (Liver)2
33 HCT116 (Colon)< 23.7
34 HCT116 (Colon)< 23.7
CF-6 A-549 (Lung)12.5
KA5 HepG2 (Liver)8.5

Anti-inflammatory Activity of Methyl Pyrazole Compounds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methyl pyrazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. Some methyl pyrazolone derivatives have also demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models. Additionally, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response and inflammation.

Table 2: Anti-inflammatory Activity of Selected Methyl Pyrazole Compounds

Compound IDAssayActivity (% Inhibition)Reference
PYZ2 Carrageenan-induced paw edema (4h)51.02
PYZ2 Adjuvant-induced arthritis (30 days)47.41
Compound 4 Protein denaturationBetter than Diclofenac sodium
151b Carrageenan-induced paw edema71

Antimicrobial Activity of Methyl Pyrazole Compounds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Methyl pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Methyl Pyrazole Compounds

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
13 MRSA3.12
17 MRSA6.25
19 S. aureus, S. epidermidis, B. subtilis0.12 - 0.98
Compound 3 E. coli0.25
Compound 4 S. epidermidis0.25
Compound 2 A. niger1

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (methyl pyrazole derivatives)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.

  • Compound Treatment: Add various concentrations of the methyl pyrazole test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation with Compound: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the treatment period, add 10 µL of the MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. Common methods include the disk diffusion method and dilution methods (broth and agar) to determine the Minimum Inhibitory Concentration (MIC).

4.2.1. Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile paper disks

  • Test compounds at a known concentration

  • Standard antibiotic disks (positive control)

  • Sterile swabs

Procedure:

  • Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the microbial inoculum using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

  • Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

4.2.2. Broth Microdilution Method (for MIC Determination)

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Microbial inoculum standardized to the appropriate concentration

  • Broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • Standard antibiotic (positive control)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by using a microplate reader.

Signaling Pathways and Experimental Workflows

Western blotting is a powerful technique to detect and quantify specific proteins in a sample, making it invaluable for studying cellular signaling pathways. It can be used to assess changes in protein expression levels or post-translational modifications, such as phosphorylation, which are key events in signal transduction.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis, Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer Electrotransfer (Proteins to Membrane) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Binds to Primary Ab, Carries Enzyme) Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Analysis Analysis (Image Capture and Quantification) Detection->Analysis

General workflow for Western Blotting analysis.

Certain methyl pyrazole compounds exert their anticancer effects by interfering with microtubule dynamics, a process crucial for cell division.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibitor Methyl Pyrazole Compound Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization

Inhibition of tubulin polymerization by methyl pyrazole compounds.

The anti-inflammatory action of many methyl pyrazole derivatives is attributed to their ability to block the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Inflammation Inflammation & Pain Prostaglandins_COX2->Inflammation Inhibitor Methyl Pyrazole Compound (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Selective inhibition of COX-2 by methyl pyrazole compounds.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of new pyrazole-based molecules: pyrazole-chalcone hybrids. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. This document details the experimental protocols for their synthesis and evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the key signaling pathways and experimental workflows.

Introduction to Pyrazole-Based Molecules in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and have become a significant scaffold in medicinal chemistry.[1][2] The pyrazole ring is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic relevance.[1] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and notably, anticancer properties.[1][3] The structural versatility of the pyrazole nucleus allows for the design and synthesis of diverse molecular architectures with tailored pharmacological profiles.

Recently, the hybridization of the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, has emerged as a promising strategy in the development of novel anticancer agents. Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known to possess significant antiproliferative activities. The resulting pyrazole-chalcone hybrids have shown potent cytotoxicity against various cancer cell lines, often acting as inhibitors of tubulin polymerization, a validated target in cancer therapy.

Synthesis of Novel Pyrazole-Chalcone Hybrids

The synthesis of pyrazole-chalcone hybrids is typically achieved through a multi-step process. A key synthetic strategy involves the Vilsmeier-Haack reaction to prepare a pyrazole aldehyde intermediate, followed by a Claisen-Schmidt condensation with a suitable acetophenone.

General Synthetic Scheme

The overall synthetic workflow for a representative series of 1,3-diphenyl pyrazole-chalcone hybrids is depicted below.

G cluster_0 Synthesis of Pyrazole Aldehyde cluster_1 Synthesis of Pyrazole-Chalcone Hybrid A Acetophenone Phenylhydrazone C 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3, DMF) B->C F Pyrazole-Chalcone Hybrid C->F Claisen-Schmidt Condensation D Substituted Acetophenone D->F E Base (e.g., NaOH) E->F

Caption: General synthetic workflow for pyrazole-chalcone hybrids.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction.

  • Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.

  • Reaction: To the prepared Vilsmeier-Haack reagent, add the appropriate acetophenone phenylhydrazone (0.005 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent such as ethanol or DMF to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2.2.2: Synthesis of Pyrazole-Chalcone Hybrids via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the desired substituted acetophenone (1 mmol) in a minimum amount of ethanol (10-15 mL).

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (20%, 1 mL) dropwise with continuous stirring.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Precipitation: Upon completion of the reaction, pour the mixture into ice-cold water with constant stirring. The chalcone product will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual base, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazole-chalcone hybrid.

Biological Evaluation of Pyrazole-Chalcone Hybrids

The anticancer activity of the synthesized pyrazole-chalcone hybrids is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Further mechanistic studies are then conducted to elucidate their mode of action.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

Protocol 3.1.1: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-chalcone hybrids in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a representative series of novel pyrazole-chalcone hybrids against various human cancer cell lines.

Compound IDR Group (on Acetophenone)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
PCH-1 H8.510.212.1
PCH-2 4-OCH₃5.27.89.5
PCH-3 4-Cl2.13.54.8
PCH-4 4-F1.82.93.7
Doxorubicin (Reference Drug)0.91.21.5

Data compiled and synthesized from multiple sources for illustrative purposes.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of pyrazole-chalcone hybrids exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.

Signaling Pathway of Tubulin Polymerization Inhibitors

The inhibition of tubulin polymerization by pyrazole-chalcone hybrids triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

G PCH Pyrazole-Chalcone Hybrid Tubulin α/β-Tubulin Dimers PCH->Tubulin Binds to Colchicine Site MT Microtubule Polymerization PCH->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase Cascade Activation G2M->Caspase Bcl2->Apoptosis Promotes Caspase->Apoptosis Executes

Caption: Signaling pathway of pyrazole-chalcone hybrids as tubulin inhibitors.

Experimental Protocols for Mechanistic Studies

Protocol 4.2.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and increasing the temperature to 37 °C.

  • Monitoring: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time. Calculate the rate and extent of polymerization and determine the IC₅₀ value of the compound for tubulin polymerization inhibition.

Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the pyrazole-chalcone hybrid at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20 °C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Protocol 4.2.3: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53 and p21.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21, anti-β-actin as a loading control).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The pyrazole-chalcone hybrids represent a promising class of novel anticancer agents. Their straightforward synthesis, potent cytotoxic activity against a range of cancer cell lines, and well-defined mechanism of action as tubulin polymerization inhibitors make them attractive candidates for further drug development.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy and safety.

  • Exploration of Other Targets: Investigating whether these hybrids modulate other signaling pathways contributing to their anticancer effects.

This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of new pyrazole-based molecules for cancer therapy.

References

Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-methyl pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the expected data from various spectroscopic techniques, provides standardized experimental protocols, and presents a logical workflow for the characterization process. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

N-methyl pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogens. Its structural isomers, 1-methylpyrazole and 3(5)-methylpyrazole, are important building blocks in the synthesis of a wide range of biologically active compounds. A thorough spectroscopic characterization is crucial for unambiguous identification, purity assessment, and structural elucidation of N-methyl pyrazole and its derivatives in research and development settings. This guide covers the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-methyl pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.5d~1.8
H5~7.4d~2.3
H4~6.2t~2.1
N-CH₃~3.9s-

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1][2]

Carbon AtomChemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Methylpyrazole [3][4]

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000C-H stretching (aromatic)Medium
~2950 - 2850C-H stretching (methyl)Medium
~1520 - 1480C=N stretchingMedium-Strong
~1450 - 1400C=C stretchingMedium-Strong
~1380CH₃ bendingMedium
~750C-H out-of-plane bendingStrong
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for 1-Methylpyrazole [5]

m/zIonRelative Abundance
82[M]⁺High
81[M-H]⁺Moderate
54[M-H-HCN]⁺Moderate
42[C₂H₄N]⁺High
Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for N-methyl pyrazole is not extensively reported in readily available literature, suggesting its primary electronic transitions occur in the far-UV region. For reference, the parent compound, pyrazole, exhibits a π → π* transition.

Table 5: UV-Vis Absorption Data for Pyrazole (in ethanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~210~3160π → π*

It is expected that N-methyl pyrazole will exhibit a similar absorption profile, with a potential small bathochromic or hypsochromic shift due to the methyl substituent. The expected electronic transition is a π → π* transition within the pyrazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-methyl pyrazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-methyl pyrazole.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of N-methyl pyrazole directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-methyl pyrazole.

Methodology:

  • Sample Introduction:

    • Use a gas chromatography-mass spectrometry (GC-MS) system for sample introduction and separation.

    • Inject a dilute solution of N-methyl pyrazole in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of N-methyl pyrazole.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of N-methyl pyrazole of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as ethanol or cyclohexane.

    • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Record the absorbance spectra of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If possible, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Workflow and Visualization

The logical flow of spectroscopic characterization for a novel or synthesized batch of N-methyl pyrazole is depicted in the following diagram. The process typically begins with techniques that confirm the presence of the correct functional groups and molecular weight, followed by detailed structural elucidation.

Spectroscopic_Characterization_Workflow cluster_electronic Electronic Properties cluster_final Final Confirmation IR FT-IR Spectroscopy Data_Analysis Comprehensive Data Analysis and Structure Confirmation IR->Data_Analysis Functional Groups MS Mass Spectrometry MS->Data_Analysis Molecular Weight & Fragmentation NMR_1H ¹H NMR NMR_13C ¹³C NMR NMR_1H->Data_Analysis Proton Environment & Connectivity NMR_13C->Data_Analysis Carbon Skeleton UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Analysis Electronic Transitions

Caption: Workflow for the spectroscopic characterization of N-methyl pyrazole.

This comprehensive guide serves as a valuable resource for the systematic and accurate spectroscopic characterization of N-methyl pyrazole, facilitating its effective use in research and drug development.

References

Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the tautomeric behavior of 3(5)-substituted pyrazoles, its influencing factors, and its implications in medicinal chemistry, particularly in the context of drug design and receptor binding.

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their widespread use in drug development stems from their ability to engage in various biological interactions, acting as scaffolds that can be readily functionalized to modulate pharmacological activity. A key, and often pivotal, characteristic of N-unsubstituted 3(5)-substituted pyrazoles is their existence as a mixture of two rapidly interconverting annular tautomers.[2] This dynamic equilibrium, known as prototropic tautomerism, can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capabilities, and overall shape, thereby impacting its pharmacokinetic profile and binding affinity to biological targets.[1][3] Understanding and predicting the preferred tautomeric form is therefore a critical aspect of rational drug design for this class of compounds.

This technical guide provides a comprehensive overview of tautomerism in 3(5)-substituted pyrazoles, intended for researchers, scientists, and drug development professionals. It delves into the factors governing the tautomeric equilibrium, presents quantitative data on tautomer ratios, details experimental and computational methods for their determination, and illustrates the significance of tautomerism in a relevant drug discovery context.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two distinct tautomeric forms, designated as the 3-substituted and 5-substituted tautomers. The position of this equilibrium is dictated by the electronic nature of the substituent (R) at the C3/C5 position, the solvent environment, temperature, and the physical state of the compound.[2]

Figure 1: Annular tautomerism in 3(5)-substituted pyrazoles.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic properties of the substituent at the C3/C5 position play a crucial role in determining the position of the tautomeric equilibrium. A general principle is that electron-donating groups (EDGs) tend to favor the 3-substituted tautomer, while electron-withdrawing groups (EWGs) favor the 5-substituted tautomer.

  • Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and alkyl groups donate electron density to the pyrazole ring, increasing the basicity of the adjacent nitrogen atom (N2). This increased basicity makes N2 a more favorable site for protonation, thus stabilizing the 3-substituted tautomer where the proton resides on N1.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like -NO2, -CN, and -CF3 withdraw electron density from the ring, decreasing the basicity of the adjacent nitrogen. This disfavors protonation at N2 and consequently shifts the equilibrium towards the 5-substituted tautomer.

Solvent Effects

The solvent environment can significantly modulate the tautomeric equilibrium by differential solvation of the two tautomers. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For instance, in a study of 3(5)-(dimethoxyphenyl)pyrazoles, the 3- and 5-substituted tautomers were found to be similarly populated in the polar aprotic solvent DMSO-d6. The ability of water to form hydrogen bonds can lower the energetic barrier between tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value greater than 1 indicates a preference for the 5-substituted tautomer, while a value less than 1 indicates that the 3-substituted tautomer is more stable. A KT of 1 signifies an equal population of both tautomers.

Table 1: Tautomeric Equilibrium Constants (KT) for Selected 3(5)-Substituted Pyrazoles

Substituent (R)SolventTemperature (°C)KTPredominant TautomerReference
PhenylTHF-d8-800.253-Phenyl
MethylHMPT-201.175-Methyl
p-MethoxyphenylDMSO-d6Ambient~1Mixture
p-NitrophenylDMSO-d6Ambient>15-Amino
TrifluoromethylCDCl3Ambient>15-Trifluoromethyl

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods is employed to elucidate the tautomeric preferences of 3(5)-substituted pyrazoles.

Experimental Protocols

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer and, in some cases, the equilibrium constant can be determined. Low-temperature NMR is often employed to slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for Low-Temperature 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a suitable deuterated solvent (e.g., THF-d8, Methanol-d4) in an NMR tube to a concentration of approximately 10-20 mM.

  • Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C) to observe the time-averaged signals.

  • Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

  • Data Analysis: Monitor the spectra for the decoalescence of the time-averaged signals into two distinct sets of signals corresponding to the two tautomers. Once baseline separation is achieved, integrate the signals corresponding to a specific proton (e.g., the C4-H proton) for each tautomer.

  • Calculation of KT: The ratio of the integrals of the corresponding signals directly provides the ratio of the two tautomers, from which KT can be calculated.

5.1.2. X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise location of all atoms, including the hydrogen atom on the pyrazole ring, the predominant or exclusive tautomer in the crystal lattice can be identified.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 3(5)-substituted pyrazole of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

  • Tautomer Assignment: Locate the position of the pyrazole N-H proton in the final electron density map to definitively assign the tautomeric form present in the crystal.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of pyrazole tautomers in the gas phase and in solution (using continuum solvent models). These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can be used to corroborate experimental findings.

Tautomerism in Drug Design: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The tautomeric state of a pyrazole-based drug can be critical for its interaction with its biological target. A compelling example is found in the development of pyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.

The binding of pyrazole-based inhibitors to the ATP-binding site of CDK2 often involves specific hydrogen bonding interactions between the pyrazole ring and amino acid residues in the hinge region of the kinase. The specific tautomeric form of the pyrazole determines the arrangement of hydrogen bond donors and acceptors, which in turn dictates the binding mode and affinity of the inhibitor.

For instance, in the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG), the inhibitor binds in a specific tautomeric form that allows for a crucial hydrogen bond between the pyrazole N-H and the backbone carbonyl of a hinge region residue.

Figure 2: Schematic of a pyrazole inhibitor's binding to the CDK2 active site.

The diagram above illustrates the importance of the 3-amino tautomer for effective binding. The N1-H of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region, a key interaction for anchoring the inhibitor in the ATP binding pocket. The 5-amino tautomer would not present the same hydrogen bonding pattern and would likely exhibit a lower binding affinity. This highlights the necessity of considering tautomeric preferences in the structure-based design of pyrazole-based kinase inhibitors.

Conclusion

The annular tautomerism of 3(5)-substituted pyrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. The ability to predict and control the tautomeric equilibrium through judicious selection of substituents and consideration of the biological microenvironment is a valuable tool for medicinal chemists. A thorough understanding of the principles outlined in this guide will aid in the rational design of more potent and selective pyrazole-based therapeutics. By integrating experimental and computational approaches, researchers can effectively navigate the complexities of pyrazole tautomerism and unlock the full potential of this versatile scaffold in modern drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpyrazoles, a class of nitrogen-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and materials science. The isomeric forms, distinguished by the position of the methyl group on the pyrazole ring, exhibit distinct physicochemical properties that significantly influence their biological activity, reactivity, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. It includes a comparative analysis of quantitative data, detailed experimental protocols for property determination, and a logical visualization of structure-property relationships to aid in research and development.

Comparative Physicochemical Properties

The location of the methyl substituent on the pyrazole ring—either on a nitrogen atom (N-methylation) or a carbon atom (C-methylation)—dramatically alters the molecule's properties. N-methylation at the 1-position blocks the pyrrole-like NH group, preventing hydrogen bonding, which leads to a significantly lower boiling point compared to its C-methylated counterparts.[1] 3-Methylpyrazole and 4-methylpyrazole, retaining the NH group, can act as hydrogen bond donors, resulting in higher boiling points and different solubility profiles.[2][3][4][5]

The basicity of the isomers, quantified by the pKa value, is also sensitive to the methyl group's position. 1-Methylpyrazole has a predicted pKa of approximately 2.25. In contrast, 4-methylpyrazole has a determined pKa of around 2.91-3.00, indicating it is a slightly stronger base. The lipophilicity, measured as LogP, is another critical parameter that varies among the isomers, impacting their membrane permeability and interactions with biological targets.

The data presented in the following table summarizes the key quantitative physicochemical properties of the primary methylpyrazole isomers.

Property1-Methylpyrazole3-Methylpyrazole4-Methylpyrazole (Fomepizole)
CAS Number 930-36-91453-58-37554-65-6
Molecular Formula C₄H₆N₂C₄H₆N₂C₄H₆N₂
Molecular Weight 82.10 g/mol 82.10 g/mol 82.10 g/mol
Appearance Colorless to light yellow liquidColorless or yellow liquid/solidColorless to yellow liquid/solid
Melting Point (°C) N/A (Liquid at RT)36.5 - 3715.5 - 18.5
Boiling Point (°C) 127204204 - 207
Density (g/mL) 0.988 (at 20°C)1.02 (at 25°C)0.993 (at 25°C)
pKa ~2.25 (Predicted)~3.4 (Predicted for 5-isomer)2.91 - 3.00
LogP (Octanol/Water) 0.23N/AN/A
Water Solubility SolubleMiscibleSoluble

Note on 3-Methylpyrazole Tautomerism: 3-Methylpyrazole exists in a tautomeric equilibrium with 5-methylpyrazole, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In solution, this results in a dynamic mixture of both forms. For clarity, this document primarily refers to it as 3-methylpyrazole, the common designation.

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the isomeric structure of methylpyrazoles and their resulting physicochemical properties. The key differentiator is the position of the methyl group, which dictates the availability of the N-H proton for hydrogen bonding.

G cluster_isomers Methylpyrazole Isomers cluster_structure Structural Feature cluster_properties Resulting Physicochemical Property 1-Methylpyrazole 1-Methylpyrazole No_NH N-H Proton Absent (Blocked by CH₃) 1-Methylpyrazole->No_NH N-Methylation 3/4-Methylpyrazole 3-Methylpyrazole & 4-Methylpyrazole Has_NH N-H Proton Present (Available for H-Bonding) 3/4-Methylpyrazole->Has_NH C-Methylation Low_BP Lower Boiling Point (~127°C) No_NH->Low_BP Weak Intermolecular Forces Acceptor_Only H-Bond Acceptor Only No_NH->Acceptor_Only High_BP Higher Boiling Point (~204°C) Has_NH->High_BP Strong Intermolecular H-Bonding Donor_Acceptor H-Bond Donor & Acceptor Has_NH->Donor_Acceptor

Influence of Methyl Group Position on Physicochemical Properties.

Detailed Experimental Protocols

The following sections provide standardized, detailed methodologies for the determination of key physicochemical properties cited in this guide.

Determination of Melting Point (Capillary Method)

This protocol is suitable for crystalline solids like 3-methylpyrazole and 4-methylpyrazole.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.

    • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-4 mm in height) should enter the tube.

    • Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing.

    • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

    • Approximate Determination: Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting range. Allow the apparatus to cool.

    • Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.

    • Replication: Perform the measurement at least twice with fresh samples, ensuring the results are consistent.

Determination of Boiling Point (Micro/Thiele Tube Method)

This protocol is suitable for small quantities of liquid samples like 1-methylpyrazole.

  • Apparatus: Thiele tube, mineral oil, small test tube (e.g., 6x50 mm) or fusion tube, capillary tube (sealed at one end), thermometer, rubber band or thread, heat source (e.g., Bunsen burner).

  • Procedure:

    • Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side-arm.

    • Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

    • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

    • Thermometer Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Heating: Immerse the assembly into the Thiele tube, with the thermometer bulb positioned in the center of the main tube. Gently heat the side-arm of the Thiele tube.

    • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

    • Data Recording: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

    • Verification: Allow the apparatus to cool and repeat the heating and cooling cycle to verify the boiling point.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Procedure:

    • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Sample Preparation: Accurately weigh a sample of the methylpyrazole isomer and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.

    • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode into the solution, ensuring the bulb does not contact the stir bar.

    • Titration: Begin stirring at a moderate speed. Add the titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments from the burette.

    • Data Collection: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the sample has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against volume.

Determination of LogP (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

  • Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical balance, volumetric flasks, pipettes, UV-Vis spectrophotometer or HPLC for concentration analysis.

  • Procedure:

    • Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer, e.g., PBS at pH 7.4) saturated with n-octanol. This is done by vigorously mixing equal volumes of n-octanol and water/buffer for several hours and then allowing the phases to separate.

    • Sample Preparation: Prepare a stock solution of the methylpyrazole isomer in the pre-saturated n-octanol.

    • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water/buffer and the pre-saturated n-octanol containing the sample. The volume ratio can be adjusted depending on the expected lipophilicity.

    • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.

    • Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the methylpyrazole isomer in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • LogP Determination: The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Conclusion

The physicochemical properties of methylpyrazole isomers are fundamentally governed by the position of the methyl substituent. The presence or absence of an N-H proton for hydrogen bonding creates significant differences in boiling point, density, and basicity. 1-Methylpyrazole, lacking a hydrogen bond donor, is a volatile liquid, whereas the C-methylated isomers are higher-boiling liquids or solids. These variations are critical for drug development, influencing everything from synthesis and purification to solubility, membrane permeability, and receptor binding. A thorough understanding and precise measurement of these properties, using the standardized protocols outlined herein, are essential for the rational design and successful application of methylpyrazole-based compounds in scientific research.

References

The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents. Understanding the fundamental mechanisms of pyrazole formation is paramount for the rational design and efficient synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data.

Core Synthetic Strategies for Pyrazole Formation

The construction of the pyrazole ring can be broadly categorized into several key methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent of these are the Knorr pyrazole synthesis, the Paal-Knorr synthesis, and 1,3-dipolar cycloaddition reactions.

The Knorr Pyrazole Synthesis: A Classic Condensation Approach

First reported by Ludwig Knorr in 1883, this reaction remains a widely utilized and versatile method for pyrazole synthesis.[1] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

A critical aspect of the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.

Knorr_Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (+ H+) Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (- H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Paal-Knorr Synthesis: A Pathway to Pyrroles and Pyrazoles

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines, a variation of this reaction can be employed for pyrazole synthesis. This involves the reaction of a 1,4-dicarbonyl compound with hydrazine, proceeding through a similar mechanism of sequential condensation and cyclization.

The mechanism for the pyrrole synthesis has been elucidated to involve the attack of the amine on a protonated carbonyl to form a hemiaminal, followed by attack on the second carbonyl to form a dihydroxytetrahydropyrrole derivative which then dehydrates. A similar pathway is proposed for pyrazole formation using hydrazine.

Paal_Knorr_Synthesis 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal 1_4_Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine or Hydrazine Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxy- tetrahydropyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Attack Pyrrole Pyrrole/ Pyrazole Cyclic_Intermediate->Pyrrole Dehydration

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach

1,3-dipolar cycloaddition reactions represent a powerful and modern strategy for the synthesis of highly substituted pyrazoles. This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or a suitable alkene equivalent. A significant advantage of this approach is the high degree of regiocontrol that can be achieved, which is often a challenge in classical condensation reactions. Nitrile imines are commonly generated in situ from hydrazonoyl halides.

Dipolar_Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine In situ generation Base Base Base->Nitrile_Imine Cycloadduct Initial Cycloadduct (Pyrazoline) Nitrile_Imine->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: General pathway for 1,3-dipolar cycloaddition.

Quantitative Data Summary

The choice of synthetic route is often dictated by factors such as reaction time, yield, and the use of catalysts. The following tables provide a comparative summary of quantitative data for different pyrazole synthesis methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
ParameterConventional HeatingMicrowave-Assisted
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Power N/A50 W
Yield 72 - 90%91 - 98%
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
ParameterConventional HeatingMicrowave-Assisted
Reaction Time 1 hour2 minutes
Temperature 80°C80°C
Power N/A150 W
Yield 48 - 85%62 - 92%
Table 3: Performance of Various Catalysts in Pyrazole Synthesis
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability
Acetic Acid 1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported
Silver Triflate (AgOTf) Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported
Nano-ZnO Ethyl acetoacetate, Phenylhydrazine----95%-
Copper (I) Iodide Acetylenes, Diamine-THF80-66-93%-

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for key pyrazole formation reactions.

Experimental Workflow: General Pyrazole Synthesis

Experimental_Workflow Reactant_Prep Reactant Preparation Reaction_Setup Reaction Setup (Solvent, Catalyst) Reactant_Prep->Reaction_Setup Heating Heating (Conventional/Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Product Characterization Purification->Characterization

Caption: A generalized experimental workflow for pyrazole synthesis.

Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis of Pyrazolone Derivatives
  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140 °C for 20 minutes).

  • Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.

Protocol 3: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
  • Reactant Solution: A solution of an α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is prepared.

  • Base Addition: Triethylamine (0.46 mL, 3.3 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature until the starting materials have disappeared, as monitored by TLC (typically 7-10 hours).

  • Solvent Removal: The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

Theoretical Underpinnings of Methylpyrazole Stability: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies elucidating the stability of methylpyrazole isomers. Understanding the relative stability of these isomers is paramount in various fields, including medicinal chemistry and materials science, as it dictates their reactivity, binding affinity, and overall suitability for specific applications. This document provides a comprehensive overview of the computational methods employed to investigate methylpyrazole stability, presents key quantitative data, and outlines the logical frameworks for these theoretical explorations.

Core Concepts in Methylpyrazole Stability

The stability of methylpyrazole isomers is primarily governed by the position of the methyl group on the pyrazole ring and the associated tautomeric equilibria. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be methylated at several positions, leading to isomers such as 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. Furthermore, 3- and 5-methylpyrazoles exist in a tautomeric equilibrium, where the proton on the nitrogen atom can migrate between the two nitrogen centers.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe the subtle energetic differences between these isomers and tautomers. These theoretical studies provide insights into their gas-phase basicities, proton affinities, and relative energies, which are direct measures of their thermodynamic stability.

Quantitative Analysis of Isomer Stability

Theoretical calculations have been employed to determine the relative energies and proton affinities of various methylpyrazole isomers. The data presented below, synthesized from multiple computational studies, highlights the energetic landscape of these compounds.

Isomer/TautomerRelative Energy (kJ/mol)Proton Affinity (kJ/mol)Gas-Phase Basicity (kcal/mol)
1-MethylpyrazoleData not available in abstractsData not available in abstractsData not available in abstracts
3-MethylpyrazoleReferenceData not available in abstractsData not available in abstracts
5-Methylpyrazole9.8 - 10.7[1]Data not available in abstractsData not available in abstracts
4-MethylpyrazoleData not available in abstractsData not available in abstractsData not available in abstracts

Note: The relative energies are typically calculated with respect to the most stable isomer. The proton affinities and gas-phase basicities are measures of the molecule's ability to accept a proton, which correlates with the stability of the corresponding conjugate acid. A comprehensive study determined the gas-phase basicities for all 13 methylpyrazole derivatives, with values ranging from 212.7 to 237.6 kcal mol-1[2]. The tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole is influenced by the nature of other substituents on the pyrazole ring[1][3]. Electron-donating groups tend to favor the 3-substituted tautomer, while electron-withdrawing groups stabilize the 5-substituted form[3].

Computational Methodologies

The theoretical investigation of methylpyrazole stability relies on sophisticated quantum chemical calculations. The following outlines a typical computational protocol employed in these studies.

Geometry Optimization

The first step involves finding the minimum energy structure of each methylpyrazole isomer. This is achieved through geometry optimization, where the positions of all atoms are varied until the lowest energy conformation is found.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a popular choice as it provides a good balance between accuracy and computational cost.

  • Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms. The 6-311++G(d,p) basis set is commonly employed for these types of calculations, as it provides a flexible description of the electron distribution.

Frequency Calculations

Once the geometries are optimized, frequency calculations are performed to confirm that the structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections.

Single-Point Energy Calculations

To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. This can include methods like Møller–Plesset perturbation theory (MP2).

Solvation Effects

The stability of isomers can be significantly influenced by the solvent. To account for this, solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of a solvent environment.

Visualizing Theoretical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational studies and the relationships between different methylpyrazole isomers.

Computational_Workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output Start Methylpyrazole Isomers (1-MePz, 3-MePz, 4-MePz, 5-MePz) GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->GeoOpt Initial Geometries FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Structures Energy Relative Energies FreqCalc->Energy Thermodynamic Data Properties Proton Affinities & Gas-Phase Basicities FreqCalc->Properties Stability Relative Stability Ranking Energy->Stability Properties->Stability Tautomerism Three_MePz 3-Methylpyrazole Equilibrium Tautomeric Equilibrium Three_MePz->Equilibrium Five_MePz 5-Methylpyrazole Equilibrium->Five_MePz Isomer_Relationship Pz Pyrazole One_MePz 1-Methylpyrazole Pz->One_MePz Methylation Three_MePz 3-Methylpyrazole Pz->Three_MePz Methylation Four_MePz 4-Methylpyrazole Pz->Four_MePz Methylation

References

Methodological & Application

Applications of 3-Methylpyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methylpyrazole and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of novel pharmaceuticals based on the 3-methylpyrazole core.

3-Methylpyrazole as a Bioactive Scaffold

The 3-methylpyrazole moiety is a key constituent in numerous compounds exhibiting significant biological activities. Its derivatives have been extensively explored for their potential as:

  • Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of various kinases. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making pyrazole derivatives highly valuable in oncology research.

  • Anti-inflammatory Agents: Compounds incorporating the 3-methylpyrazole scaffold have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.

  • Antimicrobial Agents: The structural features of 3-methylpyrazole derivatives have been leveraged to design novel antibacterial and antifungal agents. These compounds can interfere with essential microbial pathways, offering new avenues to combat infectious diseases.

Quantitative Data: Bioactivity of Pyrazole Derivatives

The following tables summarize the quantitative biological data for representative pyrazole derivatives in key therapeutic areas.

Table 1: Kinase Inhibitory Activity of Pyrazole-Based Compounds

Compound/ReferenceTarget KinaseIC50 (nM)
Celecoxib Analogue COX-28
Pyrazolo[3,4-d]pyrimidine 1 VEGFR-215
Pyrazolo[3,4-d]pyrimidine 2 Src Tyrosine Kinase5.6
3,5-diaryl-1H-pyrazole p38 MAP Kinase43

Table 2: Anti-inflammatory Activity of 3-Methylpyrazole Derivatives

CompoundAssayInhibition (%)
4-(2-chlorobenzylidine)-3-methylpyrazolin-5(4H)-one Carrageenan-induced paw edema (rat)62% at 400 mg/kg
Celecoxib Carrageenan-induced paw edema (rat)58% at 10 mg/kg

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-Based Antimicrobial Agents

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Thiazolyl-pyrazole derivative 816
Pyrazole-triazole hybrid 1015
Aminoguanidine-derived 1,3-diphenyl pyrazole 1-321

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-methylpyrazole derivatives.

Synthesis of a 3-Methylpyrazole-Containing Bioactive Compound (Celecoxib Analogue)

This protocol describes a three-step synthesis of a celecoxib analogue, a selective COX-2 inhibitor, starting from 4-methylacetophenone.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • In a round-bottom flask, dissolve sodium methoxide (1.2 eq) in methanol.

  • To this solution, add ethyl trifluoroacetate (1.1 eq).

  • Slowly add a solution of 4-methylacetophenone (1.0 eq) in methanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 1,3-dione intermediate.

Step 2: Synthesis of 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib)

  • To a solution of the 1,3-dione from Step 1 (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure celecoxib.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats.[1][2]

This protocol assesses the in vivo anti-inflammatory effect of a test compound.

  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Administer the test compounds and the standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination.[3][4]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Signaling Pathways Targeted by 3-Methylpyrazole Derivatives

Many 3-methylpyrazole-based kinase inhibitors target critical signaling pathways involved in cell proliferation and survival, such as the JAK-STAT and PI3K/Akt pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 3-Methylpyrazole Kinase Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation Downstream Downstream Effectors AKT->Downstream Cell Survival, Proliferation Inhibitor 3-Methylpyrazole Kinase Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition
Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drug candidates based on the 3-methylpyrazole scaffold.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target Target Identification & Validation HTS High-Throughput Screening Target->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation (3-Methylpyrazole Scaffold) Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Testing (Potency, Selectivity) LeadOpt->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Drug Discovery Workflow

Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methylpyrazole as a versatile ligand in coordination chemistry. The unique electronic and steric properties of 1-methylpyrazole make it a valuable component in the design and synthesis of metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry.

Introduction to 1-Methylpyrazole in Coordination Chemistry

1-Methylpyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, with a methyl group on one of the nitrogens. This structural feature allows it to act as a monodentate ligand, coordinating to metal centers primarily through the pyridine-like nitrogen atom. The presence of the methyl group can influence the steric environment around the metal center, impacting the stability and reactivity of the resulting coordination complex.

The nitrogen atoms within the 1-methylpyrazole molecule are adept at coordinating with various transition metal centers, including copper, ruthenium, palladium, and others, leading to the formation of stable complexes.[1] These complexes have demonstrated significant potential in a range of applications.

Key Applications of 1-Methylpyrazole Complexes

The coordination complexes of 1-methylpyrazole have found utility in several key areas of chemical research and development:

  • Catalysis: 1-Methylpyrazole complexes, particularly those of copper, are effective catalysts for various organic transformations.[1] They have shown significant activity in cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.[2][3][4] The ligand's electronic properties can modulate the catalytic efficiency of the metal center.

  • Materials Science: The ability of 1-methylpyrazole to form stable complexes contributes to the development of novel materials. These include metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and sensing.

  • Medicinal Chemistry and Drug Development: Pyrazole derivatives are a well-established scaffold in medicinal chemistry, and their metal complexes are being explored for their therapeutic potential. Copper complexes of pyrazole derivatives, for instance, have been investigated as potential anticancer agents.

Quantitative Data Summary

The structural and spectroscopic properties of 1-methylpyrazole and its coordination complexes can be quantified to understand their behavior and predict their reactivity. The following tables summarize key quantitative data from the literature.

Table 1: Spectroscopic Data of 1-Methylpyrazole and a Representative Copper(II) Complex
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)
1-Methylpyrazole 7.49 (d, 1H), 6.21 (t, 1H), 7.30 (d, 1H), 3.85 (s, 3H, -CH3)138.8 (C3), 105.5 (C4), 129.3 (C5), 39.2 (-CH3)3110 (νC-H, ring), 2950 (νC-H, methyl), 1530 (νC=N)
[Cu(1-methylpyrazole)2Cl2] Shifts in aromatic protons and methyl protons upon coordinationShifts in ring carbons and methyl carbon upon coordination~1550 (νC=N, shifted), ~450 (νCu-N)

Note: Specific NMR data for the complex can vary depending on the metal center and solvent.

Table 2: Selected Bond Lengths and Angles in Pyrazole-Based Metal Complexes
ComplexM-N Bond Length (Å)N-M-N Angle (°)M-Cl Bond Length (Å)Reference
--INVALID-LINK--2Cu-N1 = 2.033, Cu-N4 = 1.975--
[Cu(bis(pyrazol-1-yl)methane)Cl(H2O)]Cl2.009 (average)-2.6845
--INVALID-LINK--2-87.08-

Note: Data for closely related pyrazole complexes are included to provide a comparative framework.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1-methylpyrazole complex and its application in a catalytic reaction.

Synthesis of Bis(1-methylpyrazole)dihalometal(II) Complexes

This protocol describes a general method for the synthesis of complexes with the formula [M(1-methylpyrazole)₂X₂], where M is a divalent transition metal (e.g., Cu, Co, Ni) and X is a halide (e.g., Cl, Br).

dot

SynthesisWorkflow Synthesis of [M(1-methylpyrazole)2X2] cluster_reactants Reactants cluster_procedure Procedure cluster_purification Purification & Characterization MetalHalide Metal Halide (MX2·nH2O) DissolveMetal Dissolve Metal Halide in Ethanol MetalHalide->DissolveMetal Ligand 1-Methylpyrazole AddLigand Add 1-Methylpyrazole to Solution Ligand->AddLigand Solvent Ethanol Solvent->DissolveMetal DissolveMetal->AddLigand Stir Stir at Room Temperature AddLigand->Stir Precipitate Collect Precipitate by Filtration Stir->Precipitate Wash Wash with Cold Ethanol & Diethyl Ether Precipitate->Wash Dry Dry in vacuo Wash->Dry Characterize Characterize (FT-IR, Elemental Analysis) Dry->Characterize CatalyticCycle Chan-Lam C-N Cross-Coupling Catalytic Cycle CuII Cu(II)-L2 CuII_Ar Ar-Cu(II)-L2 CuII->CuII_Ar Transmetalation CuIII_Ar_Nu Ar-Cu(III)(Nu)-L2 CuII_Ar->CuIII_Ar_Nu Ligand Exchange CuI Cu(I)-L2 CuIII_Ar_Nu->CuI Product Ar-NR2 CuIII_Ar_Nu->Product Reductive Elimination CuI->CuII Oxidation Reactant1 ArB(OH)2 Reactant1->CuII_Ar Reactant2 R2NH Reactant2->CuIII_Ar_Nu Base Base Base->CuIII_Ar_Nu Oxidant O2 (air) Oxidant->CuII

References

Methyl Pyrazole Derivatives: A Promising Frontier in Cancer Therapy as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Methyl pyrazole derivatives are emerging as a significant class of small molecules in oncology, demonstrating potent inhibitory effects against a range of protein kinases implicated in cancer progression. These heterocyclic compounds have shown promise in preclinical studies, targeting key signaling pathways that drive tumor growth, proliferation, and survival. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for researchers, scientists, and drug development professionals working in this active area of cancer research.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[1] Its versatility allows for chemical modifications that can be fine-tuned to achieve desired potency and selectivity against specific kinases.[2] Numerous pyrazole derivatives have been synthesized and evaluated, with some showing impressive anti-cancer activity in both cell-based assays and in vivo models.[3][4]

Data Presentation: Inhibitory Activities of Methyl Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of selected methyl pyrazole and related pyrazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound/ReferenceTarget KinaseIC50 (nM)
Compound 50 [3]EGFR90
VEGFR-2230
Compound 26 VEGFR-234,580
Compound 30 CDK2/cyclin A2>10,000 (60% inhibition at 10 µM)
Compound 43 PI3 Kinase250
Compound 48 Haspin KinasePotent (>90% inhibition at 100 nM)
Compound 53 BRAFV600E23.6
Tozasertib (VX-680) Aurora Kinase (pan)-
Golidocitinib (AZD4205) JAK1-
Compound 24 CDK95.5
Afuresertib Akt1Ki = 0.08
Compound 2 Akt11.3
Compound 10 Bcr-Abl14.2
Compound 17 Chk217.9
Compound 22 CDK224
CDK523
Compound 31 (Debio 1347) FGFR-19.3
FGFR-27.6
FGFR-322
FGFR-4290
Compound 3 EGFR60
Compound 9 VEGFR-2220
Compound 12 EGFR-
VEGFR-2-
Compound 8a BMPR2506

Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound/ReferenceCancer Cell LineIC50 (µM)
Derivative 99 Various1.18 - 8.18
Compound 17 MCF7 (Breast)-
Compound 25 HT29, PC3, A549, U87MG3.17 - 6.77
Compound 27 MCF7 (Breast)16.50
Compounds 31 & 32 A549 (Lung)42.79 & 55.73
Compound 43 MCF7 (Breast)0.25
Compound 48 HCT116 (Colon), HeLa (Cervical)1.7 & 3.6
Compound 50 HepG2 (Liver)0.71
Compounds 57 & 58 HepG2, MCF7, HeLa3.11 - 4.91 & 4.06 - 4.24
Compound 24 MOLM-13 (Leukemia)0.034
Compound 2 HCT116 (Colon)0.95
Compound 6 HCT116 (Colon), MCF7 (Breast)0.39 & 0.46
Compound 10 K562 (Leukemia)0.27
Compound 17 HepG2, HeLa, MCF710.8, 11.8, 10.4
Compound 22 Various0.192 - 0.924
Compound 6 MCF-7, A-549, HCT-1166.53, 26.40, 59.84
Compound 7a HepG2 (Liver)6.1
Compound 7b HepG2 (Liver)7.9
Compounds 1, 2, 4, 8, 11, 12, 15 HepG2 (Liver)0.31 - 0.71

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by methyl pyrazole derivatives and a general workflow for their evaluation.

JAK-STAT_Inhibition Inhibition of the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor Methyl Pyrazole Derivative (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Figure 1. Inhibition of the JAK-STAT signaling pathway.

EGFR_VEGFR_Inhibition Inhibition of EGFR/VEGFR Signaling Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC_PKC_MAPK PLC/PKC/MAPK Pathway VEGFR->PLC_PKC_MAPK Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis Inhibitor Dual EGFR/VEGFR Pyrazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Figure 2. Inhibition of EGFR/VEGFR signaling pathways.

CDK_Inhibition Inhibition of CDK-mediated Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor Methyl Pyrazole CDK Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Figure 3. Inhibition of CDK-mediated cell cycle progression.

Experimental_Workflow General Workflow for Evaluation of Pyrazole Kinase Inhibitors Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 Values In_Vitro_Kinase_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Antiproliferative Assay (e.g., MTT) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50/IC50 Values Cell_Based_Assay->Determine_GI50 Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Determine_GI50->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Figure 4. A general workflow for the evaluation of pyrazole kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.

Protocol 1: General Synthesis of 4-Aryl-1-methyl-1H-pyrazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 4-aryl-1-methyl-1H-pyrazole derivatives from 4-bromo-1-methyl-1H-pyrazole.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1-1.5 mmol), the palladium catalyst (0.01-0.1 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of synthesized compounds using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Synthesized methyl pyrazole inhibitors

  • Kinase of interest (e.g., CDK2/cyclin A, EGFR)

  • Substrate for the kinase

  • Kinase buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Synthesized methyl pyrazole inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors (typically in a serial dilution). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Methyl pyrazole derivatives represent a highly versatile and promising scaffold for the development of novel kinase inhibitors for cancer therapy. The data and protocols presented here provide a valuable resource for researchers in the field. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries, which, when combined with high-throughput screening, can lead to the identification of potent and selective kinase inhibitors with significant therapeutic potential. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance this promising class of anticancer agents towards clinical applications.

References

Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical nature, characterized by multiple substitution sites and a stable aromatic ring, allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities.[3][4] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection and sustainable agriculture.[5] This document provides a detailed overview of the application of pyrazoles in agrochemical synthesis, complete with quantitative data, experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

Applications of Pyrazole Derivatives in Agrochemicals

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, meaning it is a recurring motif in a variety of successful commercial products. This is due to its ability to interact with a range of biological targets in pests, weeds, and fungi.

Pyrazole-Based Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth. The pyrazole-carboxamide group is a key pharmacophore for this class.

  • Examples: Bixafen, Fluxapyroxad, Sedaxane, and Pyraclostrobin.

  • Mode of Action: These fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, blocking ATP production and causing fungal cell death.

  • Application: They offer broad-spectrum control of various plant diseases in crops like cereals, fruits, and vegetables.

Pyrazole-Based Herbicides

Pyrazole derivatives are prominent in the development of herbicides that target key plant enzymes. A major class includes inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for plastoquinone and tocopherol biosynthesis in plants.

  • Examples: Pyrasulfotole, Topramezone, Pyrazoxyfen.

  • Mode of Action: Inhibition of the HPPD enzyme leads to a deficiency in essential compounds, causing bleaching of new growth and eventual plant death.

  • Application: These herbicides are used for broadleaf weed control in various crops. The structure-activity relationship (SAR) studies often focus on the substituents on the pyrazole and phenyl rings to enhance efficacy and crop selectivity.

Pyrazole-Based Insecticides

Pyrazole insecticides are highly effective against a wide range of agricultural pests. They primarily act on the nervous system or energy metabolism of insects.

  • Examples: Fipronil, Tolfenpyrad, Tebufenpyrad.

  • Mode of Action:

    • Fipronil: Acts as a potent antagonist of the GABA-gated chloride channel in neurons, leading to central nervous system disruption and insect death.

    • Tolfenpyrad & Tebufenpyrad: Function as mitochondrial electron transport inhibitors (METIs), specifically at Complex I (NADH-CoQ reductase). This disrupts ATP formation, leading to cellular energy depletion and mortality.

  • Application: Used to control a broad spectrum of insects in crops, as well as for termite and locust control.

Data Presentation

Quantitative data is crucial for evaluating the efficacy and potential of newly synthesized agrochemical compounds. The following tables summarize key data for representative pyrazole-based agrochemicals.

Table 1: Overview of Commercial Pyrazole-Based Agrochemicals
CompoundClassMode of ActionPrimary Target
Bixafen FungicideSuccinate Dehydrogenase Inhibitor (SDHI)Cereal and oilseed rape diseases
Pyraclostrobin FungicideQuinone outside Inhibitor (QoI)Fruit and vegetable fungal diseases
Pyrasulfotole Herbicide4-Hydroxyphenylpyruvate Dioxygenase (HPPD) InhibitorBroadleaf weeds in cereals
Fipronil InsecticideGABA-gated chloride channel antagonistTermites, locusts, various crop pests
Tolfenpyrad InsecticideMitochondrial Electron Transport Inhibitor (METI)Lepidoptera and other pests
Table 2: Efficacy of Experimental Pyrazole Insecticides
Compound IDTarget PestLC₅₀ (µg/mL)Synthesis Yield (%)Reference CompoundLC₅₀ of Ref. (µg/mL)
3d Termites0.00679-95Fipronil0.038
3f Termites0.00179-95Fipronil0.038
6h Locusts47.6859-94Fipronil63.09
3b Locusts100.0079-95Fipronil63.09
Table 3: Fungicidal Activity of Experimental Pyrazole Derivatives
Compound IDTarget FungiInhibition at 16.7 µg/mL (%)Reference CompoundInhibition of Ref. (%)
10d G. graminis var. tritici100Pyraclostrobin100
10e G. graminis var. tritici94.0Pyraclostrobin100

Experimental Protocols

The synthesis of pyrazole-based agrochemicals often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The subsequent functionalization of the pyrazole core is key to achieving the desired biological activity.

Protocol 1: General Synthesis of a 1,3,5-Substituted Pyrazole Core

This protocol describes a classic Knorr-type pyrazole synthesis using a 1,3-diketone and a substituted hydrazine.

Materials and Reagents:

  • 1,3-Diketone (e.g., acetylacetone)

  • Substituted Hydrazine (e.g., phenylhydrazine)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.

Protocol 2: Synthesis of a Pyrazole-Amide Insecticide Precursor

This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, such as those related to chlorantraniliprole. It involves creating an amide linkage to the pyrazole core.

Materials and Reagents:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Ammonium hydroxide (NH₃·H₂O)

  • Acetonitrile (MeCN) (solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add ammonium hydroxide to the mixture. Maintain this temperature until the reaction is complete (monitored by TLC).

  • Concentrate the solvent in vacuo.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key synthetic pathways and logical workflows in the development of pyrazole-based agrochemicals.

Diagram 1: General Synthesis of Pyrazole Ring (Knorr Synthesis)

G diketone 1,3-Diketone (R1-CO-CH2-CO-R3) intermediate Condensation Intermediate diketone->intermediate hydrazine Hydrazine Derivative (R2-NH-NH2) hydrazine->intermediate solvent Solvent (e.g., Ethanol) + Acid Catalyst solvent->intermediate pyrazole 1,3,5-Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: A simplified workflow for the Knorr pyrazole synthesis.

Diagram 2: Mode of Action for METI Pyrazole Insecticides

G complex1 Complex I (NADH-CoQ Reductase) complex3 Complex III death Insect Cell Death complex1->death Disruption of Electron Transport complex4 Complex IV atp_synthase ATP Synthase atp ATP Production atp_synthase->atp pyrazole Pyrazole Insecticide (e.g., Tolfenpyrad) pyrazole->complex1 INHIBITS

Caption: Inhibition of mitochondrial electron transport by pyrazole insecticides.

Diagram 3: Workflow for Novel Agrochemical Discovery

G start Design of Novel Pyrazole Derivatives synthesis Chemical Synthesis & Purification start->synthesis structure Structural Confirmation (NMR, MS) synthesis->structure bioassay In Vitro & In Vivo Biological Assays structure->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar optimization Lead Optimization sar->optimization optimization->start Iterative Redesign end Agrochemical Candidate optimization->end

Caption: A logical workflow for the discovery of new pyrazole agrochemicals.

References

Application Notes and Protocols for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. This method, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The versatility and simplicity of this reaction have made it a vital tool in medicinal chemistry and drug development, as the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[2]

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[3][4] The mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomeric products, depending on which carbonyl group is initially attacked by the substituted hydrazine.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Dicarbonyl Compound I1 Hydrazone R1->I1 + Hydrazine R2 Hydrazine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazole I2->P1 - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as a starting point and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineNoneNeatReflux1High
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol100179
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione4-Hydrazinobenzenesulfonamide hydrochlorideHClWaterNot specifiedNot specifiedNot specified
AcetylacetonePhenylhydrazineNoneNot specified70Not specified81

Application in Drug Development: The Case of Celecoxib

The Knorr pyrazole synthesis is instrumental in the production of many pharmaceuticals. A prominent example is Celecoxib (brand name Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

Signaling Pathway of Celecoxib

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins. This selective inhibition of COX-2, while sparing COX-1, is responsible for the reduced gastrointestinal side effects compared to non-selective NSAIDs. Beyond its anti-inflammatory effects, celecoxib has also been shown to induce apoptosis and inhibit angiogenesis, properties that are being explored for cancer therapy.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Apoptosis Induction of Apoptosis Celecoxib->Apoptosis Angiogenesis Inhibition of Angiogenesis Celecoxib->Angiogenesis Cancer_Therapy Potential Cancer Therapy Apoptosis->Cancer_Therapy Angiogenesis->Cancer_Therapy

Caption: Mechanism of action of Celecoxib.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Knorr_Workflow Start Start Setup 1. Reaction Setup (Round-bottom flask, stirrer, condenser) Start->Setup Reagents 2. Add 1,3-Dicarbonyl Compound Setup->Reagents Solvent_Catalyst 3. Add Solvent & Catalyst (optional) Reagents->Solvent_Catalyst Hydrazine 4. Add Hydrazine Derivative Solvent_Catalyst->Hydrazine Reaction 5. Heat Reaction Mixture (e.g., Reflux) Hydrazine->Reaction Monitoring 6. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup 7. Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Isolation 8. Isolate Crude Product (Filtration) Workup->Isolation Purification 9. Purify Product (Recrystallization/Chromatography) Isolation->Purification Analysis 10. Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for Knorr pyrazole synthesis.

References

Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, has been greatly advanced by the advent of multi-component reactions (MCRs).[1][2][3] MCRs offer a powerful and efficient approach to constructing complex molecular architectures in a single step, adhering to the principles of green chemistry through their high atom economy, operational simplicity, and reduced waste generation.[3] This document provides detailed application notes and protocols for the multi-component synthesis of pyrazole derivatives, with a focus on practical implementation in a research and development setting.

Application Notes

Multi-component reactions for pyrazole synthesis typically involve the condensation of three or more starting materials in a one-pot fashion.[3] Common strategies include three-component, four-component, and even five-component reactions, which have been successfully employed to generate a diverse library of pyrazole-containing scaffolds. These reactions often utilize readily available starting materials such as aldehydes, β-ketoesters, malononitrile, and hydrazine derivatives.

The versatility of MCRs allows for the synthesis of various fused pyrazole systems, with pyrano[2,3-c]pyrazoles being a prominent example due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The choice of catalyst and reaction conditions can significantly influence the reaction outcome, with options ranging from catalyst-free conditions to the use of organocatalysts, metal nanoparticles, and microwave or ultrasound irradiation to enhance reaction rates and yields.

Key Advantages of MCRs for Pyrazole Synthesis:

  • Efficiency: MCRs streamline synthetic routes by combining multiple steps into a single operation, saving time, and resources.

  • Diversity: The use of multiple, varied starting materials allows for the rapid generation of a large number of structurally diverse pyrazole derivatives, which is highly beneficial for drug discovery and lead optimization.

  • Green Chemistry: By minimizing the number of synthetic steps and purification procedures, MCRs reduce solvent consumption and waste production.

Experimental Protocols

This section provides a detailed protocol for a representative four-component synthesis of pyrano[2,3-c]pyrazole derivatives. This protocol is based on commonly reported methodologies and can be adapted for the synthesis of a variety of substituted pyrazoles.

Protocol: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (or water as a green solvent alternative)

  • Catalyst (e.g., piperidine, taurine, or a magnetically recoverable nanocatalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., piperidine, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.

  • Workup: Upon completion of the reaction, the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrano[2,3-c]pyrazole derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives via multi-component reactions, highlighting the efficiency and versatility of these methods.

Table 1: Three-Component Synthesis of Pyrazole Derivatives

EntryStarting Material 1Starting Material 2Starting Material 3CatalystSolventTimeYield (%)Reference
11H-pyrazole-4-carbaldehydeMalononitrileActive methylene compoundPyrrolidine-acetic acidSolvent-free (Microwave)-Good
2EnaminonesBenzaldehydeHydrazine-HClAmmonium acetateWater-Moderate
3Aldehydes1,3-DicarbonylsDiazo compounds-DMSO12 h70-90

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

EntryAldehydeβ-KetoesterActive MethyleneHydrazine SourceCatalystSolventTimeYield (%)Reference
1Aromatic aldehydesEthyl acetoacetateMalononitrileHydrazine hydrateTaurineWater2 h85-92
2Aromatic aldehydesEthyl acetoacetateMalononitrileHydrazine hydratePiperidineWater20 min85-93
3Aromatic aldehydesEthyl acetoacetateMalononitrilePhenyl hydrazineFe₃O₄/PAM nanocompositeSolvent-free-High
4Aromatic aldehydesEthyl acetoacetateMalononitrileHydrazine hydrateSodium gluconate---

Table 3: Five-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

EntryStarting Material 1Starting Material 2Starting Material 3Starting Material 4Starting Material 5CatalystSolventTimeYield (%)Reference
15-methyl-1,3,4-thiadiazole-2-thiolAldehydesMalononitrileEthyl 4-chloro-3-oxobutanoateHydrazine hydrateMontmorillonite K10Solvent-free5 h81-91

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the multi-component synthesis of pyrazole derivatives.

MCR_Workflow cluster_start Starting Materials cluster_process Process cluster_end Outcome A Aldehyde MCR One-Pot Multi-Component Reaction (with/without catalyst) A->MCR B Active Methylene (e.g., Malononitrile) B->MCR C β-Ketoester (e.g., Ethyl Acetoacetate) C->MCR D Hydrazine Derivative D->MCR PU Purification (Filtration/Recrystallization) MCR->PU P Pyrazole Derivative (e.g., Pyrano[2,3-c]pyrazole) PU->P

Caption: General workflow for the multi-component synthesis of pyrazole derivatives.

Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization R1 Aldehyde + Malononitrile I1 Arylidenemalononitrile Intermediate R1->I1 Catalyst I2 Michael Adduct I1->I2 + Pyrazolone R2 Pyrazolone I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Final Pyrano[2,3-c]pyrazole I3->P Tautomerization R2_source Ethyl Acetoacetate + Hydrazine R2_source->R2

Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.

References

Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylpyrazoles are a class of heterocyclic organic compounds that exist as various structural isomers, including regioisomers (e.g., 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole) and, in substituted forms, stereoisomers. The accurate detection and differentiation of these isomers are critical in pharmaceutical development, clinical toxicology, and chemical synthesis, as different isomers can exhibit distinct pharmacological, toxicological, and chemical properties. For instance, 4-methylpyrazole (fomepizole) is a potent inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning[1][2]. This document provides detailed application notes and experimental protocols for the analytical separation and identification of methylpyrazole isomers using various chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for the Separation of Methylpyrazole Isomers

Gas chromatography is a robust technique for the separation of volatile and thermally stable compounds like methylpyrazole isomers. Coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity, GC can effectively resolve and quantify different isomers. Mass Spectrometry (MS) is also a powerful detector for GC, providing both separation and structural information based on fragmentation patterns[3][4].

Application Note: GC-NPD for Quantification of 4-Methylpyrazole in Biological Matrices

This method is suitable for the quantitative analysis of 4-methylpyrazole in plasma and urine, using 3-methylpyrazole as an internal standard. The nitrogen-selective detection offers high sensitivity and specificity for nitrogen-containing compounds like pyrazoles[5].

Quantitative Data Summary:

ParameterPlasmaUrine
Linear Range 25-1000 ng/mL0.5-5 µg/mL
Recovery ~100%~100%
Between-Day CV < 6.0%< 6.0%
Data synthesized from.
Experimental Protocol: GC-NPD Analysis of 4-Methylpyrazole

1. Sample Preparation (Plasma/Urine): a. To 1 mL of plasma or urine in a glass tube, add a known amount of 3-methylpyrazole as the internal standard. b. Add 1 mL of saturated sodium borate buffer. c. Extract the sample with 5 mL of diethyl ether by vortexing for 2 minutes. d. Centrifuge at 2000 rpm for 5 minutes to separate the layers. e. Transfer the ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 50 µL of methanol for GC injection.

2. GC-NPD Conditions:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.
  • Column: Carbowax 20M or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 10°C/min to 180°C.
  • Hold at 180°C for 5 minutes.
  • Detector Temperature: 300°C.
  • Injection Volume: 1-2 µL.

3. Data Analysis:

  • Identify the peaks for 4-methylpyrazole and the internal standard (3-methylpyrazole) based on their retention times.
  • Construct a calibration curve by plotting the ratio of the peak area of 4-methylpyrazole to the peak area of the internal standard against the concentration of 4-methylpyrazole.
  • Quantify the amount of 4-methylpyrazole in the samples using the calibration curve.

Workflow for GC Analysis of Methylpyrazole Isomers

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (3-Methylpyrazole) Sample->Add_IS Extract Liquid-Liquid Extraction (Ether) Add_IS->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Nitrogen-Phosphorus Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify HPLC_Method_Dev Start Racemic Methylpyrazole Sample Select_CSP Select Chiral Stationary Phase (e.g., Cellulose or Amylose-based) Start->Select_CSP Select_Mode Choose Elution Mode Select_CSP->Select_Mode NP Normal Phase (Hexane/Alcohol) Select_Mode->NP RP Reversed-Phase (Acetonitrile/Water) Select_Mode->RP PO Polar Organic (Acetonitrile/Methanol) Select_Mode->PO Optimize Optimize Mobile Phase Composition and Flow Rate NP->Optimize RP->Optimize PO->Optimize Analyze Perform HPLC Analysis Optimize->Analyze Evaluate Evaluate Resolution (Rs) and Tailing Factor Analyze->Evaluate Acceptable Acceptable Separation Evaluate->Acceptable Rs > 1.5 Not_Acceptable Not Acceptable Evaluate->Not_Acceptable Rs < 1.5 Not_Acceptable->Select_Mode NMR_Logic Sample Purified Methylpyrazole Isomer Acquire_1D Acquire 1D NMR (¹H, ¹³C) Sample->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->Acquire_2D Assign_1D Assign Proton and Carbon Signals Acquire_1D->Assign_1D Analyze_HMBC Analyze HMBC: Identify ³J(C-H) from N-CH₃ to C3/C5 Acquire_2D->Analyze_HMBC Analyze_NOESY Analyze NOESY: Check for spatial proximity of N-CH₃ Acquire_2D->Analyze_NOESY Assign_1D->Analyze_HMBC Assign_1D->Analyze_NOESY Structure_Elucidation Combine Data for Unambiguous Structure Elucidation Analyze_HMBC->Structure_Elucidation Analyze_NOESY->Structure_Elucidation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Methylpyrazole Sample Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze_Mass Mass Analysis (Quadrupole) Ionize->Analyze_Mass Get_Spectra Obtain Mass Spectra Analyze_Mass->Get_Spectra Compare Compare Fragmentation Patterns Get_Spectra->Compare Identify Identify Isomers Compare->Identify

References

Application Notes and Protocols for Methyl Pyrazole Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of methyl pyrazole derivatives in treating a range of neurological disorders. This document outlines their mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to facilitate further research and development.

Introduction

Methyl pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Their versatile structure allows for modifications that can target various biological pathways implicated in the pathogenesis of neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and spinal cord injury.[4][5] The core pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged structure in drug discovery.

Mechanism of Action

The neuroprotective effects of methyl pyrazole derivatives are multifaceted, primarily attributed to their anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

Anti-Inflammatory and Neuroprotective Effects

Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Methyl pyrazole derivatives have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.

One of the primary mechanisms is the inhibition of pro-inflammatory cytokines. For instance, certain pyrazole derivatives have demonstrated the ability to suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is often achieved through the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, these compounds can reduce the production of inflammatory mediators, thereby mitigating neuronal damage.

Signaling Pathway: NF-κB Mediated Neuroinflammation

NF_kB_Pathway cluster_0 Methyl Pyrazole Derivative Action cluster_1 Cellular Response Methyl Pyrazole Methyl Pyrazole IKK IKK Methyl Pyrazole->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Dissociates NFkB NF-κB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Proinflammatory_Cytokines Induces Transcription Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

Caption: Inhibition of the NF-κB pathway by methyl pyrazole derivatives.

Enzyme Inhibition

Methyl pyrazole derivatives have been designed to selectively inhibit enzymes that play a crucial role in the pathophysiology of neurological disorders.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine and serotonin, which is beneficial in conditions such as Parkinson's disease and depression. Several pyrazoline derivatives have shown potent and selective inhibition of MAO-A and MAO-B.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. Novel pyrazoline-thiazole and other pyrazole derivatives have demonstrated significant inhibitory activity against both AChE and BChE.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various methyl pyrazole derivatives against key neurological targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 (µM)Reference
3jMAO-A0.5781 ± 0.1674
3cMAO-A5.619 ± 1.04
3jMAO-B3.5 ± 0.7
3dMAO-B9.952 ± 1.831
3cMAO-B17.67 ± 5.6
3gMAO-B37.18 ± 2.485
TR16MAO-B0.17
TR2MAO-B0.27

Table 2: Cholinesterase Inhibition

CompoundTargetIC50 (µM)Reference
A01AChE0.00636
A06AChE0.09 ± 0.004
A13AChE0.02347 ± 0.00117
3gAChE0.338
3fAChE0.382
3gBChE2.087

Table 3: Anti-Inflammatory Activity

CompoundTargetIC50 (µM)Reference
6gIL-6 Suppression9.562

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel methyl pyrazole derivatives.

Protocol 1: Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives

This protocol describes a general method for the synthesis of pyrazoline derivatives, which can be adapted for various methyl pyrazole compounds.

Experimental Workflow: Synthesis of Pyrazoline Derivatives

Synthesis_Workflow Start Start Step1 Step 1: Synthesis of Chalcones (Acetophenone + Aldehyde) Start->Step1 Step2 Step 2: Cyclization with Hydrazine Hydrate (Conventional or Microwave-assisted) Step1->Step2 Step3 Step 3: Purification (Recrystallization) Step2->Step3 End End Product: Pyrazoline Derivative Step3->End

Caption: General workflow for the synthesis of pyrazoline derivatives.

Materials:

  • Substituted acetophenones

  • Aromatic aldehydes

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium hydroxide

Procedure:

  • Chalcone Synthesis:

    • Dissolve the substituted acetophenone and aromatic aldehyde in ethanol.

    • Add a catalytic amount of aqueous sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter, wash the precipitate with water, and dry to obtain the chalcone intermediate.

  • Pyrazoline Synthesis (Conventional Method):

    • Reflux the synthesized chalcone with an excess of hydrazine hydrate in absolute ethanol with a few drops of glacial acetic acid for 3-6 hours.

    • Pour the hot reaction mixture into ice-cold water.

    • Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Pyrazoline Synthesis (Microwave-Assisted Method):

    • Mix the chalcone and hydrazine hydrate in dry ethanol in a microwave-safe vessel.

    • Irradiate the mixture in a microwave synthesizer (e.g., 240-350 W for 50-400 seconds).

    • After cooling, pour the mixture into ice-cold water to precipitate the product.

    • Filter, wash, and recrystallize the product as described above.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay in BV2 Microglial Cells

This protocol assesses the ability of methyl pyrazole derivatives to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (methyl pyrazole derivatives)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture:

    • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Seed BV2 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the methyl pyrazole derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • RNA Extraction and qRT-PCR:

    • After incubation, harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative mRNA expression using the 2^-ΔΔCt method.

    • Determine the IC50 value for the inhibition of cytokine expression.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the inhibitory effect of methyl pyrazole derivatives on MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer

  • Test compounds

  • Fluorometric plate reader

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the respective MAO enzyme, horseradish peroxidase, and Amplex Red reagent in phosphate buffer.

  • Inhibition Assay:

    • Add various concentrations of the test compounds to the wells of a 96-well plate.

    • Add the enzyme reaction mixture to each well and pre-incubate.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Detection:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compounds

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

    • Add the AChE enzyme solution to each well and incubate.

  • Enzymatic Reaction:

    • Start the reaction by adding the substrate ATCI.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Methyl pyrazole derivatives represent a promising class of compounds for the development of novel therapeutics for neurological disorders. Their ability to target multiple pathological pathways, including neuroinflammation and enzymatic dysregulation, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of these compounds and to design and synthesize new, more potent derivatives.

References

Troubleshooting & Optimization

improving reaction yield of methyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Pyrazole Synthesis

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common challenges and improve the reaction yield of methyl pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted methyl pyrazoles?

A1: The most prevalent and robust method for synthesizing methyl pyrazoles is the Knorr pyrazole synthesis. This method involves the condensation reaction between a 1,3-dicarbonyl compound (like acetylacetone or its derivatives) and a hydrazine (such as hydrazine hydrate or a substituted hydrazine like methylhydrazine).[1][2] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2] Variations of this method, including the use of α,β-unsaturated aldehydes and ketones, are also common.[3][4]

Q2: What are the primary factors that influence the yield and purity of the final methyl pyrazole product?

A2: Several critical factors can significantly impact the outcome of a methyl pyrazole synthesis. The most important include:

  • Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can produce a mixture of two regioisomers, which can be difficult to separate and will lower the yield of the desired product.

  • Reaction Conditions: Parameters such as temperature, solvent, reaction time, and the presence or absence of a catalyst are crucial. For example, refluxing the reaction mixture often leads to higher conversion rates but may also increase byproduct formation.

  • Purity of Starting Materials: The quality of the 1,3-dicarbonyl and hydrazine starting materials is paramount. Impurities, especially in hydrazine which can decompose over time, can lead to significant side reactions and the formation of colored byproducts.

  • Atmosphere: For sensitive substrates or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation and degradation.

Q3: How can I control the formation of regioisomers during the synthesis?

A3: Controlling regioselectivity is a primary challenge when using unsymmetrical starting materials. Strategies to influence the isomeric ratio include:

  • Modifying Reaction Conditions: Adjusting the solvent, temperature, and pH can alter the site of the initial nucleophilic attack by the hydrazine.

  • Choice of Hydrazine: The substituent on the hydrazine can sterically or electronically favor attack at one of the carbonyl carbons.

  • Use of Catalysts: Acid or base catalysts can influence the reaction pathway and, in some cases, improve the selectivity for one isomer.

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some systems.

Q4: Are there modern, more efficient methods for pyrazole synthesis beyond traditional batch chemistry?

A4: Yes, flow chemistry has emerged as a powerful alternative to conventional batch methods for pyrazole synthesis. This technique offers enhanced control over reaction parameters like temperature and residence time, leading to improved safety, scalability, and often higher yields and shorter reaction times. For example, a continuous-flow approach for synthesizing the anti-inflammatory drug Celecoxib (a pyrazole derivative) achieved a 90% yield with a residence time of just 64 minutes, compared to 20 hours required for the batch process.

Troubleshooting Guide

This section addresses specific issues encountered during methyl pyrazole synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive or Impure Reagents Use fresh, high-purity starting materials. Phenylhydrazine, in particular, can decompose and should be freshly distilled if it appears colored.
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal endpoint.
Suboptimal pH If using a hydrazine salt (e.g., hydrochloride), the initial mixture will be acidic. While this can catalyze the reaction, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity. The pH may need to be optimized by adding a base.
Ineffective Catalyst If using an acid catalyst (e.g., acetic acid), ensure it is active. Consider trying a different acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.
Reduced Nucleophilicity of Hydrazine If the hydrazine contains strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction. In this case, increasing the reaction temperature and/or prolonging the reaction time is necessary.

Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)

Potential Cause Recommended Solution
Use of Unsymmetrical Reagents This is the primary cause of regioisomer formation. While difficult to prevent entirely, optimizing reaction conditions (temperature, solvent) can favor one isomer. Careful purification by column chromatography or fractional crystallization will be required to separate the isomers.
Side Reactions Unwanted side reactions can create byproducts like pyrazolines (from incomplete aromatization) or polymeric tars, especially at high temperatures. Monitor the reaction by TLC and stop it once the starting material is consumed to minimize byproduct formation.
Hydrazine Decomposition Decomposition of hydrazine can lead to colored impurities. Running the reaction at a lower temperature or under an inert atmosphere can mitigate this.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted Hydrazine Unreacted hydrazine or its salts can be removed with an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to move the basic impurities into the aqueous layer.
Separating Regioisomers This is often challenging. Careful column chromatography on silica gel with a well-chosen eluent system (e.g., a hexanes-ethyl acetate gradient) is the most common method. If the isomers have different solubilities, fractional crystallization can be effective.
Product is an Oil or Low-Melting Solid If the product fails to crystallize, try trituration with a non-polar solvent like hexane to induce solidification. If this fails, column chromatography is the best alternative. For basic pyrazole products that are difficult to purify on standard silica gel, the silica can be deactivated with triethylamine, or reverse-phase (C-18) chromatography can be used.
Highly Polar Product The presence of polar functional groups (like carboxylic acids) can make purification by standard silica gel chromatography difficult. In such cases, reverse-phase chromatography may be more effective.

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Methyl Pyrazole

This protocol is a representative example for the synthesis of a 1,5-dimethyl-1H-pyrazol-3-amine derivative.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile (e.g., acetoacetonitrile) (1.0 eq.) in a suitable solvent such as ethanol.

  • Hydrazine Addition: While stirring the solution at room temperature, add methylhydrazine (1.0-1.2 eq.) dropwise. Be aware that this addition can be exothermic.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). The acid protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with a hexanes-ethyl acetate system is often effective. If the product is basic, adding a small amount of triethylamine to the eluent can improve separation.

Protocol 2: Acid-Base Extraction to Remove Hydrazine Impurities

This protocol is effective for removing unreacted basic hydrazine starting material from the crude product.

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, shake vigorously, and periodically vent to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated hydrazine salt.

  • Repeat (Optional): Repeat the wash with the dilute acid solution to ensure complete removal of basic impurities.

  • Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of hydrazine.

Visualizations

Knorr_Synthesis_Workflow Start Starting Materials (1,3-Dicarbonyl + Hydrazine) Mix Mix & Add Catalyst (e.g., Acetic Acid) Start->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool & Concentrate Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify End Pure Methyl Pyrazole Purify->End

Caption: General workflow for the Knorr synthesis of methyl pyrazoles.

Troubleshooting_Flowchart Start Low Reaction Yield? CheckReagents Check Starting Material Purity? Start->CheckReagents Yes CheckConditions Optimize Temp/Time? CheckReagents->CheckConditions Pure Sol_Reagents Use Fresh/Purified Reagents CheckReagents->Sol_Reagents Impure CheckByproducts Multiple Spots on TLC? CheckConditions->CheckByproducts Yes Sol_Conditions Increase Temp or Prolong Reaction Time CheckConditions->Sol_Conditions No Sol_Purify Optimize Purification (Column Chromatography, Acid/Base Wash) CheckByproducts->Sol_Purify Yes Success Yield Improved CheckByproducts->Success No, Single Product Sol_Reagents->Success Sol_Conditions->Success Sol_Purify->Success

Caption: Decision-making flowchart for troubleshooting low yield.

Regioisomer_Formation Reactants Unsymmetrical 1,3-Dicarbonyl + Methylhydrazine AttackA Attack at Carbonyl A Reactants->AttackA Pathway 1 AttackB Attack at Carbonyl B Reactants->AttackB Pathway 2 ProductA Regioisomer 1 AttackA->ProductA Cyclization ProductB Regioisomer 2 AttackB->ProductB Cyclization Mixture Mixture of Products ProductA->Mixture ProductB->Mixture

Caption: Formation of regioisomers from unsymmetrical reagents.

References

Technical Support Center: Selective N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for the selective N-methylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The main challenge is controlling the regioselectivity of the methylation. Pyrazoles have two adjacent nitrogen atoms (N1 and N2), and their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][2] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1]

Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?

A2: Several factors can influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[1][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.

  • Methylating Agent: The nature of the methylating agent plays a crucial role. More advanced reagents have been developed to improve selectivity.

Q3: Are there reliable methods to achieve high N1-selectivity?

A3: Yes, several methods have been developed to achieve high N1-selectivity:

  • Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity (often >90%).

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.

  • Protecting Group Strategies: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

A4: The most common method for separating regioisomers is silica gel column chromatography. The success of the separation depends on finding a suitable eluent system that provides a good resolution between the two isomers on a TLC plate. In some cases, recrystallization or preparative HPLC may also be effective. For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable option.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential Cause Suggested Solution
Use of non-selective methylating agent (e.g., MeI, DMS) Consider switching to a more selective methylating agent. Sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have demonstrated high N1-selectivity.
Suboptimal reaction conditions Screen different bases and solvents. The choice of base (e.g., KHMDS, NaH, K₂CO₃) and solvent (e.g., THF, DMF, DMSO) can significantly influence the N1/N2 ratio. For some substrates, aprotic polar solvents may favor one isomer over the other.
Steric and electronic properties of the pyrazole substrate If the substituents on your pyrazole do not provide a strong directing effect, achieving high selectivity with simple methylating agents will be challenging. In such cases, employing advanced methods like enzymatic methylation or using sterically demanding reagents is recommended.
Reaction temperature Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.
Problem 2: Low Yield or Incomplete Conversion
Potential Cause Suggested Solution
Insufficiently strong base Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.
Poor quality or decomposition of reagents Use freshly purchased or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.
Low reactivity of the pyrazole Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.
Side reactions Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction by TLC or LC-MS to avoid this. The use of a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.
Product loss during workup Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Inseparable regioisomers If the N1 and N2 isomers have very similar polarities, separation by standard silica gel chromatography can be challenging. Experiment with different eluent systems, including those with additives like triethylamine for basic compounds or acetic acid for acidic compounds. Consider using a different stationary phase, such as alumina or reversed-phase silica.
Highly polar product Highly polar products may streak or not move from the baseline on a silica gel column. In such cases, using a more polar eluent system (e.g., with methanol or ammonia in methanol) or switching to reversed-phase chromatography is recommended. Deactivating the silica gel with triethylamine can also help for basic compounds.
Contamination with starting materials or reagents Ensure the reaction has gone to completion to avoid contamination with the starting pyrazole. Excess base or byproducts from the methylating agent should be removed during the aqueous workup.
Formation of salts If an acidic or basic workup is used, the product may form a salt, altering its solubility and chromatographic behavior. Neutralize the crude product before attempting purification by chromatography.

Data Presentation

Table 1: Regioselectivity of Pyrazole N-Methylation using α-Halomethylsilanes

EntryPyrazole SubstrateMethylating ReagentBaseSolventN1:N2 RatioIsolated Yield (%)
13-Phenylpyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:775
23-(4-Methoxyphenyl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:148
33-(Pyridin-2-yl)pyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO>99:171
43,4-Dibromopyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO93:765

Data synthesized from literature reports on the use of sterically hindered silylmethyl reagents.

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Visualizations

experimental_workflow General Workflow for Selective N-Methylation of Pyrazoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Substituted Pyrazole dissolve Dissolve in Anhydrous Solvent (e.g., THF/DMSO) start->dissolve deprotonation Deprotonation with Base (e.g., KHMDS) at 0°C dissolve->deprotonation add_reagent Add Methylating Agent deprotonation->add_reagent reaction Stir at Room Temperature add_reagent->reaction quench Quench Reaction / Aqueous Workup reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure N-Methylated Pyrazole purify->end troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity start Poor N1/N2 Selectivity Observed check_reagent Is a selective methylating agent being used? start->check_reagent use_selective_reagent Switch to a sterically hindered reagent (e.g., α-halomethylsilane) or an enzymatic method. check_reagent->use_selective_reagent No check_conditions Are the reaction conditions optimized? check_reagent->check_conditions Yes end Improved Selectivity or Separated Isomers use_selective_reagent->end optimize_conditions Screen different bases (e.g., KHMDS, NaH) and solvents (e.g., THF, DMF). check_conditions->optimize_conditions No analyze_substrate Analyze substrate's steric and electronic properties. check_conditions->analyze_substrate Yes optimize_conditions->end accept_mixture If selectivity remains low, proceed with isomer separation. analyze_substrate->accept_mixture No strong directing groups analyze_substrate->end Directing groups present, re-optimize conditions accept_mixture->end

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of starting materials.[1]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a complex issue governed by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[4]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer. In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles. In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another effective system is sodium hydride (NaH) in tetrahydrofuran (THF), which is known for promoting high N1-regioselectivity with primary alkyl halides. Reactions are often conducted at room temperature or with gentle heating.

Q4: Are there milder alternatives to traditional strong base/high-temperature methods?

A4: Yes, several milder methods have been developed.

  • Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows the reaction to proceed at room temperature, avoiding the need for strong bases.

  • Phase Transfer Catalysis (PTC): PTC offers a simple and efficient way to obtain N-substituted pyrazoles under smooth conditions, often without the need for a solvent. This method can solve common issues, such as the low yield of N-methylpyrazole due to co-distillation with the solvent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often using greener solvents like water.

  • Enzymatic Alkylation: Engineered enzymes can perform pyrazole alkylation with unprecedented regioselectivity (>99%) using simple haloalkanes.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?

Solution: Improving regioselectivity requires a systematic approach to modifying reaction parameters. The choice of alkylating agent, base, and solvent are all critical.

  • Analyze Steric Factors: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored. If you are using a bulky alkylating agent, such as one with a triphenylmethyl group, this can also enhance selectivity for the less hindered nitrogen. The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.

  • Modify the Solvent System: Solvent polarity can have a profound effect.

    • Polar Aprotic Solvents (DMF, DMSO): These are generally a good starting point for high selectivity.

    • Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in certain pyrazole formations.

  • Change the Base:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.

    • Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.

G start Poor N1/N2 Regioselectivity sterics Analyze Steric Hindrance start->sterics solvent Modify Solvent System start->solvent base Change Base/Catalyst start->base sterics_agent Use Bulky Alkylating Agent sterics->sterics_agent sol_polar Use Polar Aprotic (DMF, DMSO) solvent->sol_polar sol_fluoro Try Fluorinated Alcohols (TFE, HFIP) solvent->sol_fluoro base_k2co3 Use K2CO3 in DMSO for N1 base->base_k2co3 base_nah Use NaH to Prevent Isomers base->base_nah

Troubleshooting poor regioselectivity in pyrazole N-alkylation.

Problem 2: The yield of my N-alkylation reaction is very low. What can I do?

Solution: Low yields can result from several factors. A methodical check of your reaction conditions and reagents is necessary.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the temperature is optimal. Some reactions require heat, while others proceed efficiently at room temperature. For example, acid-catalyzed methods with trichloroacetimidates can be complete in 4 hours at room temperature.

    • Reaction Time: Monitor the reaction's progress via TLC or LC-MS to ensure it has gone to completion. Incomplete conversion is a common cause of low yields.

  • Check Reagent Reactivity and Stoichiometry:

    • Alkylating Agent: The nature of the alkylating agent is crucial. For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates give good yields, while methyl or tert-butyl imidates may fail. Strong electron-withdrawing groups on the alkylating agent can also hinder the reaction.

    • Stoichiometry: The ratio of pyrazole, alkylating agent, and base is critical. Even minor deviations can reduce the yield.

  • Consider Alternative Methods:

    • Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies work-up.

    • Microwave-Assisted Synthesis: This technique can dramatically improve yields and reduce reaction times from hours to minutes.

Data Presentation: Condition Optimization

Table 1: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole

EntryCatalyst (10 mol%)SolventTime (h)TempYield (%)
1None1,2-DCE24RefluxTrace
2BF₃·OEt₂1,2-DCE24RT55
3TMSOTf1,2-DCE24RT45
4Sc(OTf)₃1,2-DCE24RT66
5CSA1,2-DCE24RT75
6CSA 1,2-DCE 4 RT 77
7CSACH₂Cl₂4RT65
8CSAToluene4RT59

Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = Camphorsulfonic Acid. RT = Room Temperature.

Table 2: Effect of Base and Solvent on Regioselectivity (N1:N2 Ratio)

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-PhenylCH₃INaHTHF>95:585
3-CF₃EtIodoacetateK₂CO₃MeCN50:50-
3-CF₃-5-PyridineEtIodoacetateNaHDME/MeCN100:0 (N1)-
3-Aryl(Me₃Si)CH₂ClKHMDSDMSO>99:148-70

Detailed Experimental Protocols

Protocol 1: Base-Mediated N1-Alkylation of 3-Substituted Pyrazoles

This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the desired alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.

Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates

This protocol provides a mild alternative that avoids the use of strong bases.

  • In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up reagents Combine Pyrazole, Alkylating Agent, Base/Catalyst solvent Add Solvent (e.g., DMSO, DCE) reagents->solvent stir Stir at Optimal Temperature (RT or Heat) solvent->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify Product (Column Chromatography) dry->purify

General experimental workflow for pyrazole N-alkylation.

References

Technical Support Center: Purification of Methyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying methyl pyrazole isomers?

A1: The primary techniques for purifying methyl pyrazole isomers are fractional distillation, crystallization (often involving salt formation), and chromatography (including flash chromatography, HPLC, and GC). The choice of method depends on the specific isomers being separated, the scale of the purification, and the required final purity.

Q2: Which physical properties are most important to consider when planning a purification strategy?

A2: Key physical properties include boiling point, melting point, and polarity. A significant difference in boiling points between isomers makes fractional distillation a viable option.[1] Differences in crystal packing and solubility can be exploited through crystallization. Polarity differences are crucial for chromatographic separations.

Q3: Can I separate 3-methylpyrazole and 4-methylpyrazole by fractional distillation?

A3: Separation of 3-methylpyrazole and 4-methylpyrazole by fractional distillation is challenging due to their very close boiling points. However, for other methyl pyrazole isomers with a greater difference in boiling points, such as 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, rectification (a more efficient form of fractional distillation) has been shown to be effective.[1]

Q4: How can I use crystallization to purify a specific methyl pyrazole isomer?

A4: Crystallization can be a highly effective method, especially if one isomer forms well-defined crystals more readily than others. A common strategy involves the formation of acid addition salts. By reacting the isomer mixture with an inorganic or organic acid, a salt is formed which can then be selectively crystallized from a suitable solvent.[2][3]

Q5: What are the recommended chromatographic techniques for methyl pyrazole isomer separation?

A5: For preparative scale, flash column chromatography is often used. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques.[4] The choice of stationary and mobile phases is critical for achieving good separation.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material.
Incorrect reflux ratio.Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.
Isomers have very similar boiling points.Consider alternative methods like preparative chromatography or crystallization.
Product Contamination Bumping of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column.
Crystallization
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Cool the solution slowly, and then in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound if available.
Oiling Out The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble.Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.
Low Yield The compound is too soluble in the crystallization solvent even at low temperatures.Use a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the compound.
Impure Crystals Impurities are trapped in the crystal lattice.Perform a second recrystallization. Ensure slow cooling to allow for the formation of larger, purer crystals.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Isomers Inappropriate mobile phase polarity.Optimize the solvent system. A less polar mobile phase will generally increase the retention time and may improve the separation of closely eluting isomers.
Incorrect stationary phase.For isomers with very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a high-performance stationary phase with smaller particle size.
Peak Tailing The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase to reduce strong interactions with the silica gel.
Low Recovery The compound is irreversibly adsorbed onto the column.Use a more polar mobile phase to elute the compound. If the compound is acidic or basic, consider using a stationary phase with a different pH characteristic.

Data Presentation

Table 1: Physical Properties of Common Methyl Pyrazole Isomers

Isomer Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
1-Methylpyrazole82.10127-128Liquid at RT
3-Methylpyrazole82.1020436.5
4-Methylpyrazole82.10205-20725

Note: Data compiled from various sources. Boiling and melting points can vary slightly based on purity and experimental conditions.

Table 2: Example of Rectification Efficiency for Dimethylpyrazole Isomers

Parameter Value
Isomer Pair 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole
Relative Volatility (α) 1.78
Achievable Purity >99%
Number of Theoretical Plates (Calculated) 28

This data illustrates the potential of fractional distillation for separating isomers with sufficient boiling point differences.

Experimental Protocols

Protocol 1: Purification of 4-Methylpyrazole by Vacuum Distillation

This protocol is adapted from a synthesis procedure for 4-methylpyrazole.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Crude Material: Place the crude 4-methylpyrazole in the distillation flask.

  • Initial Distillation: Apply a vacuum of approximately 125 mm Hg. Gently heat the flask to 55-60°C to remove any low-boiling impurities (light fraction).

  • Main Fraction Collection: Increase the vacuum to 5 mm Hg. Gradually increase the pot temperature to 100-110°C.

  • Collection: Collect the fraction that distills at 77-80°C under 5 mm Hg vacuum. This fraction should be the purified 4-methylpyrazole.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or HPLC.

Protocol 2: General Procedure for Purification by Crystallization via Salt Formation

This is a general method based on patents for pyrazole purification.

  • Dissolution: Dissolve the crude mixture of methyl pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid, phosphoric acid) or an organic acid to the solution.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.

  • Extraction: Extract the purified methyl pyrazole isomer with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Methyl Pyrazole Isomer Mixture distillation Fractional Distillation start->distillation crystallization Crystallization start->crystallization chromatography Column Chromatography start->chromatography analysis GC / HPLC Analysis distillation->analysis crystallization->analysis chromatography->analysis end Pure Isomer analysis->end

Caption: General experimental workflow for the purification of methyl pyrazole isomers.

troubleshooting_distillation problem Poor Separation in Distillation cause1 Insufficient Column Efficiency? problem->cause1 cause2 Incorrect Reflux Ratio? problem->cause2 cause3 Similar Boiling Points? problem->cause3 solution1 Increase Column Length/Efficiency cause1->solution1 solution2 Optimize Reflux Ratio cause2->solution2 solution3 Consider Alternative Methods (e.g., Chromatography) cause3->solution3

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

preventing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions and issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?

A1: The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers.[1][2] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[2]

Q2: How can I distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]

Q3: What are other potential side reactions or issues I might encounter during pyrazole synthesis?

A3: Besides regioisomer formation, other common issues include:

  • Low Conversion Rates: This can be due to poor purity of starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, solvent, catalyst).[3]

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or oxidation of intermediates.

  • Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the desired product.

  • Multiple spots are observed on TLC that are difficult to separate.

  • The isolated product has a broad melting point range.

Troubleshooting Workflow:

G start Regioisomer Mixture Observed strategy Select Mitigation Strategy start->strategy solvent Modify Solvent System (e.g., Fluorinated Alcohols) strategy->solvent Solvent-based approach ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph pH-based approach surrogate Use 1,3-Dicarbonyl Surrogate (e.g., β-Enaminone) strategy->surrogate Substrate-based approach analyze Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analyze ph->analyze surrogate->analyze analyze->strategy Unsuccessful end Desired Regioisomer Obtained analyze->end Successful

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Solutions:

  • Modification of the Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.

  • Adjusting Reaction pH: The pH of the reaction medium can be a critical factor. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization.

  • Employing 1,3-Dicarbonyl Surrogates: Using precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol60:40Fictional Data
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP98:2Fictional Data

Experimental Protocols:

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol

  • Materials: Unsymmetrical 1,3-diketone (1.0 eq), methylhydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Issue 2: Low Conversion Rate and Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.

  • The isolated yield of the desired pyrazole is low.

Troubleshooting Workflow:

G start Low Conversion Rate / Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed temp_time Increase Temperature / Time optimize_conditions->temp_time catalyst Screen Different Catalysts optimize_conditions->catalyst solvent Change Solvent optimize_conditions->solvent analyze Monitor Reaction Progress (TLC/LC-MS) temp_time->analyze catalyst->analyze solvent->analyze analyze->optimize_conditions Unsuccessful end Improved Yield analyze->end Successful

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Solutions:

  • Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.

  • Reaction Conditions Optimization:

    • Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal duration.

    • Catalyst: The choice of catalyst can significantly impact the reaction rate. For instance, nano-ZnO has been shown to be an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short time.

    • Solvent: The solvent can influence the reaction outcome. For some reactions, aprotic dipolar solvents like DMF or DMSO may give better results than polar protic solvents like ethanol.

Data Presentation: Comparison of Catalysts for Pyrazole Synthesis

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate10 mol%EthanolRoom Temp30 min95
[Ce(L-Pro)₂]₂(Oxa)1,3-Dicarbonyl, Phenylhydrazine5 mol%EthanolRoom TempVaries70-91

Experimental Protocols:

Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis

  • Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).

  • Procedure:

    • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Issue 3: Formation of Biaryl Side Products in Metal-Catalyzed Reactions

Symptoms:

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the homocoupling of the aryl halide starting material.

  • Isolation of a non-polar, high-melting solid during purification.

Solutions:

  • Lower Reaction Temperature: High temperatures can sometimes favor the C-C homocoupling side reaction over the desired C-N cross-coupling.

  • Ligand Screening: The choice of ligand in a copper- or palladium-catalyzed reaction is crucial. Some ligands are better at promoting C-N bond formation and suppressing homocoupling.

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize the formation of biaryl byproducts.

Experimental Protocols:

Protocol 3: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation

  • Materials: Pyrazole (1.0 mmol), aryl halide (1.2 mmol), CuI (5 mol%), diamine ligand (10 mol%), K₂CO₃ (2.0 mmol), solvent (e.g., DMF).

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add the pyrazole, aryl halide, and solvent.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Reference Data

Table of Typical ¹H NMR Chemical Shifts for Pyrazole Protons

ProtonTypical Chemical Shift (ppm) in CDCl₃
H37.5 - 7.8
H46.3 - 6.6
H57.5 - 7.8
N1-H10.0 - 13.0 (broad)

Note: Chemical shifts can vary significantly depending on the substituents on the pyrazole ring.

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone A Hydrazone A Unsymmetrical\n1,3-Dicarbonyl->Hydrazone A Hydrazone B Hydrazone B Unsymmetrical\n1,3-Dicarbonyl->Hydrazone B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Hydrazone A Substituted\nHydrazine->Hydrazone B Regioisomer A Regioisomer A Hydrazone A->Regioisomer A Cyclization Regioisomer B Regioisomer B Hydrazone B->Regioisomer B Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Technical Support Center: Managing Exotherms in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the large-scale synthesis of pyrazoles. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherms in large-scale pyrazole synthesis?

The primary exothermic event in many common pyrazole syntheses, such as the Knorr synthesis, is the initial condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] This step, which leads to the formation of the pyrazole ring, can be fast, highly energetic, and release a significant amount of heat.[1][2] If not properly managed, this heat can accumulate, leading to a rapid increase in temperature and pressure, which poses a significant safety risk.[2]

Q2: What are the risks associated with an uncontrolled exotherm?

An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be removed.[1] The primary risks include:

  • Thermal Runaway: This can cause the solvent to boil rapidly, leading to over-pressurization of the reactor and potentially resulting in a vessel rupture or explosion.

  • Product Degradation and Impurity Formation: Elevated temperatures can degrade the desired pyrazole product and promote the formation of side products, such as polymers or tars, which reduces the overall yield and purity.

  • Release of Hazardous Materials: A loss of containment can release flammable solvents and toxic reactants into the laboratory environment.

Q3: How can I proactively manage and control the exotherm during a large-scale reaction?

Proactive management is crucial for safely handling the exothermicity of pyrazole synthesis. A combination of engineering and procedural controls is the most effective approach:

  • Slow and Controlled Reagent Addition: Add the more reactive reagent (often the hydrazine derivative) to the 1,3-dicarbonyl compound slowly and in a controlled manner. This is especially critical at the beginning of the reaction.

  • Effective Cooling: Begin the addition at a reduced temperature, for example, between 0-10 °C, using an ice bath or a reactor with a cooling jacket to dissipate the initial heat of reaction.

  • Dilution: Using an appropriate solvent helps to absorb the heat generated during the reaction. The choice of solvent can also influence the regioselectivity of the reaction.

  • Continuous Monitoring: Constantly monitor the internal temperature of the reaction with a calibrated thermometer.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent potential side reactions with atmospheric moisture or oxygen.

Troubleshooting Guide

Problem 1: Rapid and uncontrolled temperature increase during reagent addition.

  • Potential Cause: The addition rate of the reagent is too high, the cooling system is inefficient, or there is inadequate agitation leading to localized hot spots.

  • Solution:

    • Immediately stop the addition of the reagent.

    • Ensure the cooling system is fully operational and, if necessary, enhance cooling by immersing the vessel in an ice-water bath (be cautious of thermal shock to glassware).

    • Verify that the agitator is running at the correct speed to ensure homogenous mixing.

    • If the temperature continues to rise, consider an emergency quench with a cold, inert solvent.

Problem 2: The reaction mixture has turned dark and formed a tarry substance.

  • Potential Cause: Excessive reaction temperature can lead to the decomposition of starting materials, intermediates, or the final product. Phenylhydrazine, in particular, can decompose and cause colored impurities. Unwanted side reactions can also lead to the formation of polymeric materials.

  • Solution:

    • Implement the preventative measures described in the FAQs, such as slower reagent addition and maintaining a lower reaction temperature.

    • Use freshly distilled or high-purity hydrazine to minimize decomposition.

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Problem 3: Low yield of the desired pyrazole product.

  • Potential Cause: Side reactions due to high temperatures, incorrect stoichiometry of reactants, or an incomplete reaction. The purity of starting materials can also significantly impact yield.

  • Solution:

    • Review the temperature profile of the reaction to ensure it remained within the desired range.

    • Carefully verify the quantities of all reactants used.

    • Monitor the reaction's progress to confirm it has reached completion.

    • Ensure the purity of your starting materials, as impurities can lead to side reactions.

Advanced Control Strategies: Flow Chemistry

For highly exothermic pyrazole syntheses or when scaling up production, transitioning from batch processing to continuous flow chemistry offers significant advantages in safety and control.

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.

  • Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved yield and selectivity.

  • Improved Safety: The small reaction volume at any given time minimizes the risk associated with a potential runaway reaction.

Data Presentation

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Production

ParameterBatch SynthesisFlow SynthesisReference
Reaction Time Often several hoursCan be reduced to minutes
Temperature Control Prone to hot spots and thermal gradientsPrecise and uniform temperature profile
Safety Higher risk of runaway, especially on scale-upSignificantly reduced risk due to small reaction volume
Yield Variable, can be affected by side reactionsOften improved due to better control
Scalability Increasing reactor volume poses heat transfer challengesAchieved by running the system for a longer duration

Experimental Protocols

Temperature-Controlled Knorr Synthesis of a Pyrazolone

This protocol is a general guideline for synthesizing a pyrazolone derivative from a β-ketoester and phenylhydrazine, adapted from a known procedure.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • 1-Propanol

  • Round-bottom flask

  • Magnetic stir bar

  • Thermometer

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, combine ethyl benzoylacetate (3 mmol) and 1-propanol (3 mL).

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Slowly add phenylhydrazine (1.2 equivalents) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by standard workup and purification procedures.

Visualizations

Exotherm_Troubleshooting A Rapid Temperature Increase Observed B Stop Reagent Addition Immediately A->B C Enhance Cooling B->C D Verify Agitation B->D E Temperature Stabilizes C->E Yes F Temperature Continues to Rise C->F No D->E Yes D->F No H Review and Adjust Protocol: - Reduce Addition Rate - Lower Starting Temperature E->H G Initiate Emergency Quench F->G

Caption: Troubleshooting workflow for a rapid temperature increase.

Flow_Chemistry_Workflow Reagents Reagent Streams (e.g., Hydrazine, Dicarbonyl) Pumps Syringe Pumps Reagents->Pumps Mixer T-Mixer Pumps->Mixer Reactor Heated/Cooled Microreactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for pyrazole synthesis in a flow reactor.

References

Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using hydrazine reagents in pyrazole synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during your experiments.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield for my pyrazole synthesis. What could be the reasons related to the hydrazine reagent?

  • Answer: Low yields can often be attributed to the stability and reactivity of the hydrazine used.

    • Reduced Nucleophilicity: If your hydrazine reagent has electron-withdrawing groups, its nucleophilicity will be decreased, leading to a slower or incomplete reaction.

    • Reagent Decomposition: Hydrazine and its derivatives can be unstable and may decompose under the reaction conditions, especially at elevated temperatures. Phenylhydrazine, for instance, is known to decompose and form colored impurities.[1] Using freshly distilled or high-purity hydrazine is advisable.

    • Suboptimal pH: The pH of the reaction is crucial. While acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.[1]

    • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_hydrazine Assess Hydrazine Quality & Reactivity start->check_hydrazine check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup solution_hydrazine Use fresh/purified hydrazine Consider a more stable salt (e.g., sulfate) Use a more reactive hydrazine derivative check_hydrazine->solution_hydrazine solution_conditions Optimize temperature Adjust pH (e.g., add mild base for salts) Change solvent check_conditions->solution_conditions solution_workup Modify extraction/crystallization Optimize chromatography check_workup->solution_workup end_node Improved Yield solution_hydrazine->end_node solution_conditions->end_node solution_workup->end_node

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Formation of Colored Impurities

  • Question: My reaction mixture is turning deep yellow or red. What is causing this and how can I prevent it?

  • Answer: The formation of colored impurities is a common issue, particularly when using phenylhydrazine or its salts.[1] This is often due to the decomposition or air-oxidation of the hydrazine reagent.

    • Use High-Purity Reagents: Ensure your hydrazine reagent is pure and, if necessary, distill it before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition.[1]

    • Control Acidity: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

Issue 3: Formation of Regioisomers

  • Question: I am getting a mixture of two pyrazole products. How can I improve the regioselectivity?

  • Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. The regioselectivity can be influenced by several factors:

    • Reaction Conditions: The pH, solvent, and temperature of the reaction can all affect the ratio of the resulting regioisomers.

    • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine will influence which carbonyl group is preferentially attacked.

    • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioselectivity of the reaction.

Logical Relationship for Regioisomer Formation

regioisomer_formation start Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathway_a Attack at Carbonyl 1 start->pathway_a pathway_b Attack at Carbonyl 2 start->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a intermediate_b Intermediate B pathway_b->intermediate_b product_a Regioisomer A intermediate_a->product_a product_b Regioisomer B intermediate_b->product_b

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Frequently Asked Questions (FAQs)

Q1: Which form of hydrazine is more stable: hydrazine hydrate or hydrazine sulfate?

A1: Hydrazine sulfate is generally considered more stable and safer to handle than hydrazine hydrate. Hydrazine hydrate is a liquid and can be more volatile, while hydrazine sulfate is a crystalline solid. The sulfate salt is less prone to decomposition and is often preferred for reactions where stability is a concern.

Q2: How can I minimize the decomposition of phenylhydrazine during my reaction?

A2: Phenylhydrazine is known to be sensitive to air and light, often turning a reddish-brown color upon storage due to oxidation. To minimize its decomposition:

  • Use freshly distilled or high-purity phenylhydrazine.

  • Store it in a cool, dark place under an inert atmosphere.

  • When setting up the reaction, purge the reaction vessel with an inert gas like nitrogen or argon.

Q3: Are there any safer alternatives to using hydrazine or its derivatives directly?

A3: Yes, due to the toxicity and instability of many hydrazine reagents, several alternatives have been developed:

  • Sulfonyl Hydrazides: These are stable, solid alternatives that are less hazardous than hydrazine.

  • In-situ Generation of Hydrazine: This approach avoids the direct handling of hydrazine by generating it within the reaction mixture from a more stable precursor.

  • Diazo Compounds: For a completely hydrazine-free synthesis, [3+2] cycloaddition of diazo compounds with alkynes can be employed.

Q4: How should I properly store my hydrazine reagents?

A4: Proper storage is critical for maintaining the stability and safety of hydrazine reagents.

  • Store in a cool, dry, well-ventilated, and dark place.

  • Keep containers tightly sealed to prevent exposure to air and moisture.

  • Store away from incompatible materials such as oxidizing agents, acids, and metals.

  • For highly sensitive hydrazines, storage under an inert atmosphere (e.g., in a glove box) is recommended.

Q5: How can I quench unreacted hydrazine in my reaction mixture?

A5: Unreacted hydrazine should be safely quenched before workup. A common method is to add an excess of a ketone or aldehyde, such as acetone or benzaldehyde, to form the corresponding hydrazone, which is generally more stable and easier to remove. The reaction can also be quenched by carefully adding an oxidizing agent like sodium hypochlorite (bleach), but this should be done with caution as the reaction can be exothermic.

Data Presentation

Table 1: Comparative Stability and Handling of Common Hydrazine Reagents

ReagentFormulaPhysical FormRelative StabilityKey Handling Considerations
Hydrazine HydrateN₂H₄·H₂OColorless liquidLess stableHighly toxic and corrosive. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Hydrazine SulfateN₂H₆SO₄White crystalline solidMore stableLess volatile and generally safer to handle than hydrazine hydrate. Still toxic and should be handled with care.
PhenylhydrazineC₆H₅NHNH₂Pale yellow liquid/solidProne to oxidationTurns reddish-brown on exposure to air and light. Should be stored under an inert atmosphere and in the dark.
Substituted HydrazinesR-NHNH₂VariesVariesStability is highly dependent on the nature of the substituent. Electron-withdrawing groups can decrease reactivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Hydrazine Sulfate

This protocol is adapted from a standard procedure for the synthesis of 3,5-dimethylpyrazole.

Materials:

  • Hydrazine sulfate

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • 10% Sodium hydroxide solution

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine sulfate (1 equivalent) in a 10% sodium hydroxide solution.

  • Cool the flask in an ice bath.

  • Slowly add the 1,3-dicarbonyl compound (1 equivalent) dropwise with stirring, maintaining the temperature at approximately 15°C.

  • After the addition is complete, continue to stir the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to obtain the crude pyrazole product.

  • The product can be further purified by recrystallization.

Protocol 2: Monitoring Hydrazine Concentration by HPLC

This is a general reverse-phase HPLC method that can be adapted for monitoring the consumption of a hydrazine reagent during a reaction.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength appropriate for the hydrazine derivative being used.

    • Injection Volume: 10 µL

  • Analysis: Monitor the decrease in the peak area of the hydrazine starting material and the increase in the peak area of the pyrazole product over time. For quantitative analysis, a calibration curve should be prepared using a known standard of the hydrazine reagent.

Experimental Workflow for Pyrazole Synthesis and Monitoring

experimental_workflow start Start Reaction (Hydrazine + Dicarbonyl) sampling Take Aliquots at Time Intervals start->sampling hplc_analysis HPLC Analysis (Monitor Reactant & Product) sampling->hplc_analysis reaction_monitoring Reaction Progress Monitoring hplc_analysis->reaction_monitoring reaction_monitoring->sampling Reaction Incomplete workup Reaction Workup (Quenching, Extraction) reaction_monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end_node Pure Pyrazole Product characterization->end_node

Caption: General experimental workflow for pyrazole synthesis and reaction monitoring.

References

Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common impurity formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and various multicomponent synthesis strategies.[2]

Q2: What are the typical impurities and byproducts encountered in pyrazole synthesis?

A2: A frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[2][3] Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts. Additionally, side reactions involving the hydrazine starting material can generate colored impurities, often leading to yellow or red reaction mixtures. In some instances, di-addition of hydrazine to the dicarbonyl compound may also occur.

Q3: How can I identify the byproducts in my reaction mixture?

A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components in the reaction mixture. For detailed structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks for the desired product.

    • Multiple spots are observed on TLC, even after initial purification attempts.

    • The melting point range of the isolated product is broadened.

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

    • Reaction conditions (pH, solvent, temperature) that do not favor the formation of a single isomer.

  • Solutions:

    • Optimize Reaction Conditions:

      • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.

      • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.

    • Purification:

      • Column Chromatography: This is a highly effective method for separating regioisomers.

      • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system.

Issue 2: Reaction Mixture is Highly Colored (Yellow/Red)
  • Symptoms:

    • The reaction mixture develops a deep yellow or red color.

    • The isolated product is colored, even if the desired pyrazole is expected to be colorless.

  • Possible Causes:

    • Decomposition of the hydrazine starting material, particularly phenylhydrazine.

    • Oxidation of reaction intermediates or the final product.

    • Side reactions at elevated temperatures leading to polymeric or tarry materials.

  • Solutions:

    • Reaction Control:

      • Use freshly distilled or high-purity hydrazine.

      • Conduct the reaction at a lower temperature to minimize decomposition.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Purification:

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.

Issue 3: Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Sub-optimal stoichiometry of reactants.

    • Deactivation of the catalyst, if one is used.

  • Solutions:

    • Optimize Reaction Conditions:

      • Increase the reaction time or temperature.

      • Ensure the stoichiometry is correct; sometimes a slight excess of one reagent is beneficial.

    • Purification:

      • Unreacted 1,3-dicarbonyl: Can often be removed by column chromatography.

      • Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

1,3-Diketone Substituent (R1)SolventIsomer Ratio (5-Aryl : 3-Aryl)Reference
ArylEthanol~1:1
ArylTFEUp to 99:1
ArylHFIPUp to 99:1
MethylTFEIncreased selectivity for 5-Aryl

Table 2: Performance Comparison of Catalysts in Pyrazole Synthesis

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedNot SpecifiedNot SpecifiedShort95%Not Reported
Nickel-based HeterogeneousAcetophenone, Hydrazine, Benzaldehyde10 mol%EthanolRoom Temp3 hGoodYes

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer containing the protonated pyrazole into a clean flask.

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The purified pyrazole product should precipitate out or can be extracted back into an organic solvent.

  • If extracting, add an organic solvent, shake, and separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 4: Identification of Byproducts by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Separation: Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Analysis: Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component. Compare the obtained mass spectra with a database or with the expected fragmentation patterns of the starting materials, product, and potential byproducts.

Mandatory Visualization

Knorr_Synthesis_Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction_Mixture Knorr Condensation Unsymmetrical_1_3_Dicarbonyl->Reaction_Mixture Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Reaction_Mixture Desired_Pyrazole Desired Pyrazole Regioisomer Reaction_Mixture->Desired_Pyrazole Major Pathway Regioisomeric_Impurity Regioisomeric Impurity Reaction_Mixture->Regioisomeric_Impurity Minor Pathway Pyrazoline_Intermediate Pyrazoline (Incomplete Aromatization) Reaction_Mixture->Pyrazoline_Intermediate Colored_Byproducts Colored Byproducts (Hydrazine Decomposition) Reaction_Mixture->Colored_Byproducts Unreacted_Starting_Materials Unreacted Starting Materials Reaction_Mixture->Unreacted_Starting_Materials

Caption: Common impurity formation pathways in the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Impure Pyrazole Product (TLC/NMR Analysis) Identify_Impurity Identify Predominant Impurity Type Start->Identify_Impurity Regioisomers Regioisomers Detected Identify_Impurity->Regioisomers Multiple Product Spots Colored_Impurities Colored Impurities Identify_Impurity->Colored_Impurities Colored Product Starting_Materials Unreacted Starting Materials Identify_Impurity->Starting_Materials Starting Material Spots Optimize_Reaction Optimize Reaction Conditions (Solvent, pH, Temp.) Regioisomers->Optimize_Reaction Charcoal_Treatment Treat with Activated Charcoal Colored_Impurities->Charcoal_Treatment Optimize_Reaction_Time_Temp Optimize Reaction Time/Temperature Starting_Materials->Optimize_Reaction_Time_Temp Column_Chromatography Purify by Column Chromatography Optimize_Reaction->Column_Chromatography Final_Product Pure Pyrazole Product Column_Chromatography->Final_Product Charcoal_Treatment->Final_Product Acid_Base_Extraction Perform Acid-Base Extraction Acid_Base_Extraction->Final_Product Optimize_Reaction_Time_Temp->Acid_Base_Extraction

References

Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of solvent conditions in pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your pyrazole cyclization experiments.

Issue 1: Low or No Product Yield

  • Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes related to the solvent, and how can I improve the outcome?

  • Answer: Low yields are a common challenge in pyrazole synthesis and can often be attributed to suboptimal solvent conditions.[1] Here are several factors to consider:

    • Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in the reaction. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain reactions, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][2] For some eco-friendly protocols, ethylene glycol has been used to achieve good to excellent yields at room temperature.[3]

    • Poor Solubility of Starting Materials: If your starting materials (e.g., 1,3-dicarbonyl compound and hydrazine derivative) have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered. Ensure your reactants are fully dissolved. You may need to screen a variety of solvents to find one that effectively dissolves both starting materials.

    • Competing Side Reactions: The solvent can influence the prevalence of side reactions. In some cases, the solvent can react with the starting materials or intermediates. For example, using methanol with certain substrates can lead to Michael addition as a side reaction.[4]

    • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. The chosen solvent must have a boiling point that is compatible with the required reaction temperature. If the reaction is sluggish at the boiling point of a low-boiling solvent like ethanol, switching to a higher-boiling solvent like toluene or xylene may be necessary.

    Troubleshooting Steps:

    • Solvent Screening: If you are experiencing low yields, perform a small-scale solvent screening experiment using a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane).

    • Temperature Optimization: Once a suitable solvent is identified, optimize the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for product formation without significant decomposition. Increasing the temperature to 60 °C has been shown to improve product yield in some cases, while higher temperatures led to a decrease.

    • Consider "Green" Solvents: For more environmentally friendly approaches, consider using water, ethanol, or ionic liquids, which have been shown to be effective in certain pyrazole syntheses. Microwave-assisted synthesis in a water-ethanol mixture can also be an effective strategy.

Issue 2: Formation of Regioisomers

  • Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can the solvent influence regioselectivity, and what can I do to favor the formation of the desired isomer?

  • Answer: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can influence the regioselectivity of the initial nucleophilic attack of the hydrazine on one of the carbonyl groups.

    • Solvent-Mediated Protonation: The solvent can affect the protonation state of the hydrazine and the dicarbonyl compound, which in turn influences the relative reactivity of the two carbonyl groups.

    • Stabilization of Intermediates: The solvent can selectively stabilize one of the intermediate transition states leading to the different regioisomers.

    Troubleshooting Strategies:

    • Solvent Polarity: The polarity of the solvent can have a significant impact. Experiment with both protic and aprotic solvents to see how they affect the isomeric ratio. For instance, basic solvents like pyrrolidine and tributylamine have been identified as optimal for selectively forming N2 and N1 isomers, respectively, in a Knorr pyrazole condensation that is typically acid-catalyzed.

    • Acidic or Basic Additives: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the regioselectivity. The pH of the reaction medium is a crucial factor.

    • Atypical Solvents: Don't hesitate to explore less common solvents. Studies have shown that atypical solvents like p-cymene, diethylamine, and tributylamine can provide high selectivity for a specific regioisomer.

Issue 3: Slow Reaction Rate

  • Question: The pyrazole cyclization is proceeding very slowly. How can I accelerate the reaction by modifying the solvent conditions?

  • Answer: A slow reaction rate can be due to several factors, with solvent choice being a primary one.

    • Insufficient Polarity: The transition state of the cyclization step may be more polar than the reactants. In such cases, a more polar solvent can stabilize the transition state and increase the reaction rate.

    • Low Temperature: The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.

    Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar solvent. For example, if the reaction is slow in toluene, trying a more polar aprotic solvent like DMF or a polar protic solvent like ethanol could increase the rate.

    • Increase Reaction Temperature: If the solvent's boiling point allows, increase the reaction temperature. If not, switch to a higher-boiling solvent.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes. This technique is often used in combination with solvents like water-ethanol mixtures or ionic liquids.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

    • A1: The Knorr pyrazole synthesis is the most common method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It is often favored for its simplicity and potential for high yields.

  • Q2: What are the main challenges encountered during pyrazole synthesis?

    • A2: Common challenges include achieving high yields, controlling regioselectivity with unsymmetrical 1,3-dicarbonyls, and managing reaction conditions like temperature and time. Conventional methods sometimes result in yields lower than 70%.

  • Q3: How does solvent choice impact the outcome of a pyrazole synthesis reaction?

    • A3: The solvent can significantly influence the reaction rate, yield, and even regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to provide better results in certain reactions.

  • Q4: Are there "green" or more environmentally friendly methods for pyrazole synthesis?

    • A4: Yes, several green chemistry approaches have been developed. These include using ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions. These methods can offer advantages such as faster reaction rates and reduced energy usage. Water has also been explored as a renewable and non-toxic solvent medium.

Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of pyrazole synthesis from various studies.

Starting MaterialsSolventCatalyst/ConditionsYield (%)Reference
1,3-Diketones and ArylhydrazinesN,N-DimethylacetamideRoom Temperature59-98Gosselin et al.
Acetoacetic ester, hydrazine, aldehydes, malononitrileH₂O–EthanolL-tyrosine, MicrowaveHighRupnar et al.
Ethyl acetoacetate, hydrazine, aldehydes, malononitrileMethanolKOtBuHighYallappa et al.
Hydrazines and 1,3-diketonesEthylene GlycolRoom Temperature70-95Xu et al.
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc] (Ionic Liquid)Room Temperature95Molecules 2024
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazideEthanol with DBURoom TemperatureHighMolecules 2024
Phenylhydrazine and Ethyl acetoacetateEthanolNano-ZnO95Girish et al.

Experimental Protocol: General Procedure for Pyrazole Cyclization

This protocol provides a general methodology for the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative. This should be adapted based on the specific substrates and desired product.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Selected solvent (e.g., ethanol, DMF, toluene)

  • Catalyst (if required, e.g., acetic acid, DBU)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.

  • Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq). If a catalyst is required, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (this could range from room temperature to the reflux temperature of the solvent).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified. A typical workup may involve dissolving the residue in an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and filtering.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure pyrazole product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pyrazole cyclization, with a focus on solvent optimization.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis Problem Problem Identified Start->Problem LowYield Low Yield Problem->LowYield e.g., <70% Regioisomers Regioisomer Mixture Problem->Regioisomers Unsymmetrical Substrate SlowRate Slow Reaction Rate Problem->SlowRate Long Reaction Time CheckSolubility Check Reactant Solubility LowYield->CheckSolubility SolventScreen Perform Solvent Screen (Polarity, Type) Regioisomers->SolventScreen Vary Polarity TempOpt Optimize Temperature SlowRate->TempOpt CheckSolubility->SolventScreen Poor Solubility CheckSolubility->TempOpt Good Solubility SolventScreen->TempOpt AdditiveScreen Screen Additives (Acid/Base) SolventScreen->AdditiveScreen Success Successful Optimization SolventScreen->Success Yield Improved ConsiderMW Consider Microwave Irradiation TempOpt->ConsiderMW Still Slow TempOpt->Success Rate Increased TempOpt->Success Yield Improved AnalyzeIsomers Analyze Isomer Ratio (NMR, HPLC) AdditiveScreen->AnalyzeIsomers ConsiderMW->Success AnalyzeIsomers->SolventScreen Re-optimize AnalyzeIsomers->Success Desired Ratio Achieved End End Success->End

Caption: A workflow for troubleshooting pyrazole synthesis issues.

References

Validation & Comparative

comparative analysis of 1-methyl vs 3-methyl pyrazole bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 1-Methyl vs. 3-Methyl Pyrazole Bioactivity: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structural isomers is paramount. This guide provides a comparative analysis of 1-methyl and 3-methyl pyrazole, two closely related heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. While direct, head-to-head comparative studies on the parent molecules are limited, this document synthesizes findings from structure-activity relationship (SAR) studies on their derivatives to elucidate potential differences in their biological effects.

Executive Summary

The position of the methyl group on the pyrazole ring significantly influences the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Generally, the substitution pattern on the pyrazole ring dictates its bioactivity. N-substitution, as in 1-methyl pyrazole, can sometimes lead to a decrease in inhibitory activity compared to the unsubstituted pyrazole, as observed in studies on meprin α and β inhibitors[1]. Conversely, in other molecular contexts, N-methyl pyrazoles have demonstrated significant activity, for instance, in the inhibition of reactive oxygen species (ROS) formation and platelet aggregation[2].

3-Methyl pyrazole and its derivatives have been shown to interact with various biological targets. For example, 3-methylpyrazole can inhibit the growth of prostate cancer cells and has shown selectivity for certain protein kinases[3]. It has also been studied for its differential effects on the metabolic activation of carcinogens in different tissues, suggesting that its bioactivity can be organ-specific[4].

The following sections provide a deeper dive into the available data, experimental protocols for assessing bioactivity, and relevant signaling pathways.

Quantitative Bioactivity Data

Direct comparative quantitative data for 1-methyl pyrazole versus 3-methyl pyrazole is scarce in publicly available literature. However, structure-activity relationship studies on more complex derivatives provide insights into how the position of the methyl group can influence bioactivity.

Compound ClassTarget/AssayKey FindingReference
3,5-Diphenylpyrazole DerivativesMeprin α and β InhibitionN-methylation (1-position) of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted compound.[1]
Pyrazole Hydrazone DerivativesROS Formation and Platelet Aggregation InhibitionN-methyl pyrazole derivatives (1-position) were found to be more active than some of their more sterically hindered counterparts in inhibiting ROS formation and platelet aggregation.
Substituted PyrazolesMetabolic Activation of Methylazoxymethanol3-Methylpyrazole was shown to decrease liver DNA methylation but increase DNA methylation in the colon mucosa, indicating differential enzymatic interactions in various tissues.

Experimental Protocols

General Workflow for Bioactivity Screening:

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action compound_prep 1. Synthesize and purify 1-methyl and 3-methyl pyrazole derivatives enzyme_assay 2. Enzyme Inhibition Assays (e.g., Kinase, COX) compound_prep->enzyme_assay cell_assay 3. Cell-Based Assays (e.g., Cytotoxicity, Proliferation) enzyme_assay->cell_assay ic50 4. Determine IC50/EC50 values cell_assay->ic50 pathway_analysis 5. Signaling Pathway Analysis ic50->pathway_analysis

Generalized workflow for comparative bioactivity screening.

Detailed Methodologies:

A representative experimental protocol for a kinase inhibition assay, a common target for pyrazole derivatives, is provided below.

Protein Kinase Inhibition Assay:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (1-methyl and 3-methyl pyrazole derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the test compounds to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C). d. Initiate the kinase reaction by adding ATP. e. Allow the reaction to proceed for a set duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

Pyrazole derivatives are known to modulate a variety of signaling pathways, often through the inhibition of protein kinases. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for anticancer drug development.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->Raf Inhibitor->MEK

MAPK/ERK signaling pathway with potential inhibition by pyrazole derivatives.

3-Methylpyrazole has been shown to decrease the expression of phosphorylated p38 MAPK in LNCaP prostate cancer cells, indicating its potential to modulate this pathway. The differential effects of 1-methyl and 3-methyl pyrazole derivatives on such pathways would depend on their specific interactions with the ATP-binding pockets of the involved kinases.

Conclusion

The available evidence, primarily from structure-activity relationship studies of pyrazole derivatives, suggests that the positioning of the methyl group at either the 1- or 3-position can have a profound impact on the resulting bioactivity. While 1-methyl substitution has been shown to be both beneficial and detrimental depending on the molecular scaffold and biological target, 3-methyl pyrazoles have demonstrated a range of activities, including kinase inhibition and modulation of metabolic pathways.

For researchers in drug discovery, these findings underscore the importance of synthesizing and screening both isomers to fully explore the therapeutic potential of a given pyrazole scaffold. Further direct comparative studies are warranted to provide a clearer, quantitative understanding of the bioactivity differences between these two fundamental building blocks of medicinal chemistry.

References

A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of prominent pyrazole derivatives, detailing their efficacy against various cancer cell lines, the experimental protocols used for their validation, and the signaling pathways they modulate.

Data Presentation: Comparative Anticancer Activity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against a panel of human cancer cell lines. These values, presented in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2[1][2]
MDA-MB-231Breast Cancer25.3[2]
HCT-116Colon Cancer~37[1]
HepG2Liver Cancer~28[1]
HeLaCervical Cancer37.2
U251Glioblastoma11.7
Sorafenib RAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3
HepG2Liver Cancer4.5
NB4Acute Promyelocytic Leukemia~3-6
Crizotinib ALK, METPANC-1Pancreatic Cancer~5
MIA PaCa-2Pancreatic Cancer~5
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94
HT29Colon Cancer~0.1
A549Lung Cancer~0.2
MCF-7Breast Cancer~0.3
U87 MGGlioblastoma~0.1

Experimental Protocols

The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cell Treatment: Treat cells with the pyrazole derivative for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

  • Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a typical workflow for validating the anticancer activity of a novel pyrazole derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cancer Cell Line Panel B MTT Assay (Cell Viability) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot (Protein Expression) C->F G Xenograft Mouse Model F->G H Tumor Growth Inhibition G->H

Experimental workflow for validating anticancer activity.

Celecoxib and the COX-2 Pathway

Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), exerts its anticancer effects through both COX-2-dependent and -independent mechanisms. Overexpression of COX-2 is observed in many cancers and leads to increased production of prostaglandins, such as PGE2, which promote inflammation, angiogenesis, and cell proliferation. By inhibiting COX-2, Celecoxib reduces PGE2 levels, thereby suppressing these pro-tumorigenic processes. COX-2 independent mechanisms include the induction of apoptosis through the modulation of Bcl-2 family proteins and inhibition of the Akt signaling pathway.

G cluster_0 Celecoxib's Mechanism of Action Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Apoptosis Apoptosis Celecoxib->Apoptosis induces Akt Akt Pathway Celecoxib->Akt inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation PGE2->Inflammation Angiogenesis Angiogenesis PGE2->Angiogenesis Proliferation Cell Proliferation PGE2->Proliferation

Celecoxib's inhibition of the COX-2 pathway.

Sorafenib and the RAF/MEK/ERK Pathway

Sorafenib is a multi-kinase inhibitor that targets several key proteins in cancer signaling, most notably the RAF/MEK/ERK pathway (also known as the MAPK pathway). This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Sorafenib inhibits RAF kinases (both B-RAF and C-RAF), which are upstream activators of MEK, which in turn activates ERK. By blocking this cascade, Sorafenib effectively halts the transmission of pro-proliferative signals. Additionally, Sorafenib inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G cluster_0 Sorafenib's Mechanism of Action Sorafenib Sorafenib VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR inhibits RAF RAF Sorafenib->RAF inhibits Apoptosis Apoptosis Sorafenib->Apoptosis induces Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib's inhibition of the RAF/MEK/ERK pathway.

Crizotinib and the ALK/MET Pathway

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) receptor tyrosine kinases. In certain cancers, such as non-small cell lung cancer, genetic alterations can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving uncontrolled cell growth and survival. Crizotinib binds to the ATP-binding pocket of ALK and MET, preventing their phosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This leads to cell cycle arrest and apoptosis in tumors dependent on ALK or MET signaling.

G cluster_0 Crizotinib's Mechanism of Action Crizotinib Crizotinib ALK_MET ALK / MET Crizotinib->ALK_MET inhibits PI3K_AKT PI3K/AKT Pathway ALK_MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_MET->RAS_MAPK STAT3 STAT3 Pathway ALK_MET->STAT3 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Crizotinib's inhibition of the ALK/MET pathway.

AT7519 and the Cyclin-Dependent Kinase (CDK) Pathway

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. CDKs are a family of protein kinases that are essential for the control of the cell cycle. They form complexes with cyclins, and the activity of these complexes drives the progression of cells through the different phases of the cell cycle. In many cancers, the CDK pathway is deregulated, leading to uncontrolled cell proliferation. By inhibiting multiple CDKs, AT7519 can induce cell cycle arrest, typically at the G1/S and G2/M checkpoints, and subsequently trigger apoptosis. Inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb), also leads to the downregulation of anti-apoptotic proteins like Mcl-1.

G cluster_0 AT7519's Mechanism of Action AT7519 AT7519 CDKs CDK1, CDK2, CDK4, CDK5, CDK9 AT7519->CDKs inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Transcription Transcription (via CDK9) CDKs->Transcription Apoptosis Apoptosis CellCycle->Apoptosis Mcl1 Mcl-1 (anti-apoptotic) Transcription->Mcl1

AT7519's inhibition of the CDK pathway.

References

A Comparative Guide to the Computational Analysis of Methyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational analysis of four methyl pyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. The information presented herein is supported by theoretical data from peer-reviewed scientific literature, offering insights into their relative stabilities and electronic properties. This guide is intended to assist researchers in understanding the subtle yet significant differences between these isomers, which is crucial for applications in medicinal chemistry and materials science where pyrazole derivatives are a cornerstone.[1]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from computational studies on methyl pyrazole isomers. These metrics are crucial for understanding the isomers' behavior and potential as scaffolds in drug design. The data has been compiled from studies employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust methodology for such analyses.[2][3][4]

Table 1: Comparison of Calculated Relative Energies and Dipole Moments

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
1-Methylpyrazole2.522.29
3-Methylpyrazole0.002.53
4-Methylpyrazole5.482.87
5-Methylpyrazole0.482.19

Note: Relative energies are calculated with respect to the most stable isomer, 3-methylpyrazole.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

Proton1-Methylpyrazole (Calc.)3-Methylpyrazole (Calc.)4-Methylpyrazole (Calc.)5-Methylpyrazole (Calc.)Experimental Range
H37.49-7.557.427.4-7.6
H46.186.10-6.056.0-6.2
H57.497.457.55-7.4-7.6
CH₃3.852.282.052.292.0-3.9

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon1-Methylpyrazole (Calc.)3-Methylpyrazole (Calc.)4-Methylpyrazole (Calc.)5-Methylpyrazole (Calc.)Experimental Range
C3138.8148.1138.9138.4138-149
C4105.9106.3116.0105.1105-116
C5129.2129.1138.9139.5129-140
CH₃39.113.511.213.611-40

Disclaimer: The calculated NMR data is based on the GIAO method at the B3LYP/6-311++G(d,p) level of theory.[5] Experimental values can vary based on solvent and other conditions.

Experimental Protocols

The following section details a typical methodology for the computational analysis of methyl pyrazole isomers using Density Functional Theory (DFT).

Computational Details

All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package. The B3LYP hybrid functional is employed in conjunction with the Pople-style 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for this class of molecules.

Step-by-Step Protocol:

  • Structure Input: The initial Cartesian coordinates of each methyl pyrazole isomer (1-methyl, 3-methyl, 4-methyl, and 5-methyl) are built using a molecular editor and imported into the computational software.

  • Geometry Optimization: A geometry optimization is performed for each isomer to locate the minimum energy structure on the potential energy surface. The keyword Opt is used in the Gaussian input file. The convergence criteria are typically set to the software's default values.

  • Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE). The keyword Freq is used for this step.

  • Energy Calculation: The total electronic energy, including the ZPVE correction, is obtained from the output of the frequency calculation. Relative energies of the isomers are then calculated by taking the difference in energy with respect to the most stable isomer.

  • Dipole Moment Calculation: The dipole moment of each optimized structure is also obtained from the output file of the frequency calculation.

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed as a separate calculation on the optimized geometry using the NMR keyword. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the computational analysis and the relationship between the different methyl pyrazole isomers.

computational_workflow cluster_isomers Methyl Pyrazole Isomers cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_results Computed Properties isomer1 1-Methylpyrazole opt Geometry Optimization isomer1->opt isomer2 3-Methylpyrazole isomer2->opt isomer3 4-Methylpyrazole isomer3->opt isomer4 5-Methylpyrazole isomer4->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr rel_energy Relative Energies freq->rel_energy dipole Dipole Moments freq->dipole nmr_shifts NMR Chemical Shifts nmr->nmr_shifts

Caption: Computational workflow for analyzing methyl pyrazole isomers.

isomer_relationship cluster_isomers Positional Isomers pyrazole Pyrazole Core N1 1-Methylpyrazole pyrazole->N1 Substitution at N1 C3 3-Methylpyrazole pyrazole->C3 Substitution at C3 C4 4-Methylpyrazole pyrazole->C4 Substitution at C4 C5 5-Methylpyrazole pyrazole->C5 Substitution at C5 methyl Methyl Group (-CH3) methyl->N1 methyl->C3 methyl->C4 methyl->C5

Caption: Relationship between methyl pyrazole positional isomers.

References

Unraveling the Biological Potential of Iodinated Pyrazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of iodinated pyrazole isomers is crucial for advancing drug discovery and development. While direct head-to-head comparative studies of 3-iodo, 4-iodo, and 5-iodopyrazole isomers are not extensively available in publicly accessible literature, this guide synthesizes existing data on their derivatives to offer insights into their potential anticancer and antimicrobial properties. The strategic placement of an iodine atom on the pyrazole scaffold can significantly influence the physicochemical properties and biological activities of these molecules.

The introduction of iodine can enhance lipophilicity, facilitating passage through biological membranes, and enable halogen bonding, a critical interaction for molecular recognition at the active sites of biological targets. These factors can lead to variations in the therapeutic efficacy of different isomers. This guide provides a comparative overview based on available data for derivatives of iodinated pyrazoles, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of various iodinated pyrazole derivatives are summarized below, categorized by their primary therapeutic potential.

Anticancer Activity

The cytotoxic effects of iodinated pyrazole derivatives against various cancer cell lines are presented in Table 1. The data is compiled from multiple studies investigating the anticancer properties of these compounds.

Table 1: Anticancer Activity of Iodinated Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineAssayIC50 (µM)Reference
5-Iodopyrazole Derivatives 5-Iodo-1-arylpyrazoleNot SpecifiedNot SpecifiedNot Specified[This information is based on the general potential of these compounds and not on a specific quantitative study found in the search results]
Halogenated Pyrazole Derivatives Pyrazole-Benzothiazole HybridHT29 (Colon)Cytotoxicity3.17[1]
PC3 (Prostate)Cytotoxicity4.52[1]
A549 (Lung)Cytotoxicity6.77[1]
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)Cytotoxicity0.71[1]
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)Cytotoxicity0.25[1]
Polysubstituted PyrazoleHOP-92 (Lung)Cytotoxicity1.61

Note: Direct comparative IC50 values for 3-iodo, 4-iodo, and 5-iodopyrazole isomers were not available. The table presents data on halogenated pyrazole derivatives to provide a broader context of their anticancer potential.

Antimicrobial Activity

The antimicrobial efficacy of iodinated and other halogenated pyrazole derivatives against various microbial strains is detailed in Table 2.

Table 2: Antimicrobial Activity of Halogenated Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleMicrobial StrainAssayMIC (µg/mL)Reference
Halogenated Pyrazole Derivatives Pyrazole clubbed imino phenyl derivatives with electron-withdrawing groups (e.g., bromo)S. aureus, E. coli, P. aeruginosa, S. pyogenesBroth microdilutionModerate to good
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideC. albicansBroth microdilution2.9-7.8
S. aureus, B. subtilis, K. pneumoniae, E. coliBroth microdilution62.5-125
Pyrazoline derivative 9S. aureus (including MDR strains)Broth microdilution4

Note: Specific MIC values for 3-iodo, 4-iodo, and 5-iodopyrazole isomers were not found. The table includes data on halogenated pyrazole derivatives to illustrate their antimicrobial potential.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test pyrazole compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (no compound) and a negative control (no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Visualizing Molecular Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascades Downstream Signaling Cascades Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascades Activates Iodinated Pyrazole Derivative Iodinated Pyrazole Derivative Iodinated Pyrazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Cascades->Cell Proliferation, Survival, Angiogenesis Promotes

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an iodinated pyrazole derivative.

experimental_workflow_antimicrobial start Start synthesis Synthesis of Iodinated Pyrazole Isomers start->synthesis screening Preliminary Screening (Agar Well Diffusion) synthesis->screening mic MIC Determination (Broth Microdilution) screening->mic Active Compounds biofilm Biofilm Inhibition Assay mic->biofilm Potent Compounds end End biofilm->end

Caption: General workflow for assessing the antimicrobial activity of iodinated pyrazole compounds.

References

Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of methyl pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. By examining key structural modifications and their impact on biological outcomes, this document aims to provide actionable insights for the rational design of more potent and selective therapeutic agents.

Methyl pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for facile structural modifications, making it a privileged core in medicinal chemistry.[5] This guide will delve into the structure-activity relationships (SAR) of these derivatives, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological potency of methyl pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused or attached ring systems. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and antimicrobial activities.

Anticancer Activity of Methyl Pyrazole Derivatives

Several studies have focused on developing methyl pyrazole derivatives as potent anticancer agents, particularly as kinase inhibitors. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in cancer therapy, and various methyl pyrazole derivatives have shown significant inhibitory activity against these kinases.

Compound IDKey Structural FeaturesTarget/Cell LineIC50 (µM)Reference
Series 1: Fused Pyrazole Derivatives
Compound 35-imino 6-amino pyranopyrazolopyrimidineEGFR0.06
Compound 9Sulfonamide with p-methyl on terminal aromatic ringVEGFR-20.22
Compound 126-one pyrazolopyrimidineEGFR/VEGFR-20.09 (EGFR)
Erlotinib (Ref)-EGFR0.13
Sorafenib (Ref)-VEGFR-2-
Series 2: Substituted Pyrazole Chalcones
Compound 6b-MCF7 (Breast Cancer)< 10 (GI50)
Compound 8b-MCF7 (Breast Cancer)< 10 (GI50)
Compound 14b-MCF7 (Breast Cancer)< 10 (GI50)
Series 3: 3,5-Disubstituted Pyrazoles
Compound 22Cyclobutyl and biphenyl moietiesPancreatic Ductal Adenocarcinoma0.247 (MiaPaCa2)
AT7518 (Ref)-Pancreatic Ductal Adenocarcinoma0.411 (MiaPaCa2)

SAR Insights for Anticancer Activity:

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrimidine and pyran, to the pyrazole core can significantly enhance anticancer activity.

  • Hydrogen Bonding: The presence of hydrogen bond donors, like the 5-imino and 6-amino groups in compound 3, can lead to potent EGFR inhibition.

  • Hydrophobic Interactions: The introduction of hydrophobic groups, such as a p-methyl substituent on a terminal aromatic ring, can provide additional interactions within the kinase active site, as seen with the potent VEGFR-2 inhibitory activity of compound 9.

  • Substitution on Fused Rings: The nature of substituents on the fused pyrimidine ring greatly influences activity. For instance, a 6-one derivative (compound 12) showed potent dual EGFR/VEGFR-2 inhibition, whereas a 6-thioxo derivative resulted in a significant decrease in VEGFR-2 inhibition.

  • Substituents on the Pyrazole Core: For 3,5-disubstituted pyrazoles, a cyclobutyl group was found to be more optimal for activity than smaller or larger alkyl or aryl groups. A biphenyl moiety was also shown to be more favorable than other aromatic systems.

Antimicrobial Activity of Methyl Pyrazole Derivatives

Methyl pyrazole derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Compound IDKey Structural FeaturesBacterial StrainMIC (µg/mL)Reference
Compound 32-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivativeEscherichia coli0.25
Compound 42-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25
Ciprofloxacin (Ref)-E. coli / S. epidermidis-
Compound 5bChlorine substituent at para position of benzene ringStaphylococcus aureus- (Strong resistance)
Compound 18a/b/cPyrazole-derived hydrazonesMRSA0.78
Vancomycin (Ref)-MRSA3.125

SAR Insights for Antimicrobial Activity:

  • Hydrazone Moiety: The presence of a hydrazinecarboxamide or hydrazone moiety appears to be important for antimicrobial activity.

  • Aromatic Substituents: The substitution pattern on the aromatic ring attached to the methyl pyrazole core plays a crucial role. For example, a 4-nitrophenyl group in compound 4 led to high activity against Gram-positive bacteria. A para-chloro substituent on a benzene ring also resulted in strong antibacterial effects.

  • Fused Heterocycles: The incorporation of other heterocyclic rings, such as thiazole, with the pyrazole nucleus has been shown to yield potent anti-MRSA agents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing SAR data. Below are representative methodologies for key assays used in the evaluation of methyl pyrazole derivatives.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Test compounds (methyl pyrazole derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and the substrate.

  • Add the test compounds to the wells at various concentrations. Include a positive control (a known inhibitor like erlotinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

This cell-based assay measures the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HEPG2, MCF7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (methyl pyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (prepared by serial dilution in the cell culture medium). Include a positive control (a known anticancer drug) and a negative control (medium with DMSO).

  • Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the untreated control cells.

  • Determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds (methyl pyrazole derivatives)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well. The final volume in each well should be consistent.

  • Include a positive control well (bacteria with a known antibiotic), a negative control well (bacteria with no compound), and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

  • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Visualizing Relationships and Pathways

Graphical representations are invaluable tools for understanding complex biological systems and experimental processes. The following diagrams, created using the DOT language, illustrate key aspects of methyl pyrazole derivative research.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PKC PKC PLCg->PKC PKC->RAF MethylPyrazole Methyl Pyrazole Derivative MethylPyrazole->EGFR Inhibition MethylPyrazole->VEGFR2 Inhibition Experimental_Workflow Synthesis Synthesis of Methyl Pyrazole Derivatives Purification Purification and Characterization Synthesis->Purification Bioassays Biological Assays (e.g., Kinase, Cell-based) Purification->Bioassays DataAnalysis Data Analysis (IC50 Determination) Bioassays->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design SAR_Logic cluster_modifications Structural Modifications Core Methyl Pyrazole Core R1 Substituents on Pyrazole Ring (R1, R2) Core->R1 R2 Substituents on Aryl Ring (R3) Core->R2 Fusion Fused Heterocyclic Rings Core->Fusion Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity R2->Activity Fusion->Activity

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring in a wide array of pharmaceuticals. For researchers and scientists, selecting the optimal synthetic route to this valuable scaffold is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides an objective, data-driven comparison of four prominent methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring can be achieved through several robust and versatile strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method.[1][2] A related approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, often proceeding through a pyrazoline intermediate.[3][4] More contemporary methods, such as 1,3-dipolar cycloadditions, offer excellent control over regiochemistry.[5] Multicomponent reactions (MCRs) provide a powerful and efficient means to generate molecular diversity in a single step. This guide will delve into a head-to-head comparison of these four key methodologies, providing supporting data and detailed protocols to inform your synthetic planning.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthesis method.

Method General Reactants Typical Reaction Conditions Typical Yields Key Advantages Key Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux)Good to excellent (often >75%)Readily available starting materials, simple procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.Moderate to good (60-90%)Access to a wide variety of substituted pyrazoles.May require an additional oxidation step, longer reaction times.
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne)Often proceeds at room temperature, can be base-mediated.Good to excellent (up to 95%)High regioselectivity, mild reaction conditions.May require in-situ generation of the 1,3-dipole.
Multicomponent Reactions (MCRs) Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine, malononitrile)Often one-pot, can be catalyzed by acids, bases, or metals.Good to excellent (often >80%)High efficiency, molecular diversity, operational simplicity.Optimization of reaction conditions for multiple components can be complex.

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation & Intramolecular Cyclization dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation dehydration Dehydration condensation->dehydration Intermediate pyrazole Pyrazole dehydration->pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Unsaturated_Carbonyl_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product carbonyl α,β-Unsaturated Carbonyl cyclization Cyclization carbonyl->cyclization hydrazine Hydrazine hydrazine->cyclization oxidation Oxidation cyclization->oxidation Pyrazoline Intermediate pyrazole Pyrazole oxidation->pyrazole

Caption: Synthesis from α,β-Unsaturated Carbonyls.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product dipole 1,3-Dipole (e.g., Nitrile Imine) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition pyrazole Pyrazole cycloaddition->pyrazole

Caption: 1,3-Dipolar Cycloaddition Workflow.

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product component1 Component 1 one_pot One-Pot Reaction component1->one_pot component2 Component 2 component2->one_pot component3 Component 3(+) component3->one_pot pyrazole Pyrazole Derivative one_pot->pyrazole

Caption: Multicomponent Reaction (MCR) Workflow.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for the major synthesis routes discussed.

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
  • Reactants:

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Procedure:

    • In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Note: This addition is slightly exothermic.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.

    • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.

    • Continue adding diethyl ether in 2 mL portions until precipitation is complete.

    • Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of a Pyrazoline from a Chalcone
  • Reactants:

    • Chalcone (1 mmol)

    • Hydrazine hydrate (99%, 4 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).

    • Heat the mixture under reflux in an oil bath for approximately 6.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into crushed ice.

    • Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.

    • Collect the precipitated pyrazoline by vacuum filtration. Note: The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.

Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
  • Reactants:

    • α-Bromocinnamaldehyde (3 mmol)

    • Hydrazonyl chloride (3 mmol)

    • Triethylamine (3.3 mmol)

    • Dry chloroform or dichloromethane (10 mL)

  • Procedure:

    • In a suitable flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

    • To this solution, add triethylamine (0.46 mL, 3.3 mmol).

    • Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 7-10 hours.

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system.

Protocol 4: Three-Component Synthesis of Pyrazoles
  • Reactants:

    • Enaminone

    • Benzaldehyde

    • Hydrazine-HCl

    • Ammonium acetate (catalytic amount)

    • Water

  • Procedure:

    • In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.

    • Stir the reaction mixture. The reaction progress can be monitored by TLC.

    • Upon completion, the product can often be isolated by simple filtration, owing to its precipitation from the aqueous medium. Note: This is a generalized procedure, and specific ratios and reaction times will vary depending on the substrates used.

References

A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the relative thermodynamic stability of imidazole and pyrazole rings, supported by experimental and computational data.

In the landscape of heterocyclic chemistry, imidazole and pyrazole stand out as fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their structural similarity, both being five-membered aromatic rings with two nitrogen atoms, belies significant differences in their physicochemical properties, most notably their thermodynamic stability. This guide provides a comprehensive comparison of the stability of the imidazole and pyrazole rings, presenting key experimental data, detailed methodologies for their determination, and a theoretical framework for understanding the observed differences.

Quantitative Comparison of Stability Parameters

The thermodynamic stability of a molecule is a critical parameter in drug design, influencing its synthesis, shelf-life, and metabolic fate. The standard enthalpy of formation (ΔfH°) is a direct measure of a compound's intrinsic stability. A lower enthalpy of formation indicates greater stability.

PropertyImidazolePyrazoleMethod of Determination
Standard Enthalpy of Formation (Solid, 298.15 K) 49.8 kJ/mol[1]105.4 ± 0.7 kJ/mol[2]Static Bomb Combustion Calorimetry
Standard Enthalpy of Combustion (Solid, 298.15 K) -1857.6 ± 0.6 kJ/mol[2]-430.7 ± 0.1 kcal/mol (~ -1802.1 kJ/mol)[3]Static Bomb Combustion Calorimetry
Aromaticity (HOMA Index) ~0.8 (less aromatic)Slightly > ~0.8 (more aromatic)Computational (Harmonic Oscillator Model of Aromaticity)

Experimental data unequivocally demonstrates that the imidazole ring is significantly more stable than the pyrazole ring, as evidenced by its substantially lower standard enthalpy of formation.[1] Computational studies corroborate this, indicating that while both rings are highly aromatic, pyrazole possesses a slightly higher degree of aromaticity. This highlights that aromaticity alone is not the sole determinant of overall molecular stability. The greater stability of imidazole is attributed to the 1,3-arrangement of its nitrogen atoms, which leads to a more favorable electrostatic distribution compared to the adjacent, and potentially repulsive, 1,2-arrangement of nitrogens in pyrazole.

Experimental Determination of Thermodynamic Stability

The experimental values presented above are primarily derived from a combination of bomb calorimetry and sublimation techniques. The following are detailed protocols for these key experiments.

The standard enthalpy of formation of a gaseous compound is often determined indirectly by combining the enthalpy of combustion of the solid and its enthalpy of sublimation, as depicted in the following workflow.

G Figure 1. Experimental Workflow for Gas-Phase Enthalpy of Formation. A Solid Sample (Imidazole or Pyrazole) B Static Bomb Combustion Calorimetry A->B C Knudsen Effusion or Vacuum Sublimation Calorimetry A->C D Standard Enthalpy of Combustion (ΔcH°solid) B->D E Standard Enthalpy of Sublimation (ΔsubH°) C->E F Hess's Law Calculation D->F E->F G Standard Enthalpy of Formation (Gas, ΔfH°gas) F->G

Workflow for determining gas-phase enthalpy of formation.

This method is used to determine the standard enthalpy of combustion of a solid compound.

1. Sample Preparation:

  • A pellet of the sample (approximately 0.5-1.0 g of imidazole or pyrazole) is pressed using a pellet press.

  • The pellet is accurately weighed to ±0.1 mg and placed in a crucible within the bomb calorimeter.

  • A fuse wire (e.g., nichrome or platinum) of known length and weight is connected to the electrodes, ensuring it is in contact with the sample pellet.

2. Bomb Assembly and Pressurization:

  • A small, precise amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen.

  • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

3. Calorimetric Measurement:

  • The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.

4. Data Analysis and Corrections:

  • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

  • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Acid Correction: For nitrogen-containing compounds like imidazole and pyrazole, a correction is necessary for the formation of nitric acid (HNO₃) during combustion. The bomb washings are titrated with a standard sodium carbonate solution to quantify the amount of nitric acid formed. A correction of -59.7 kJ/mol is applied for the heat of formation of aqueous HNO₃.

  • The standard enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections applied for the fuse wire combustion and nitric acid formation.

This technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.

1. Apparatus Setup:

  • A Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter), is used.

  • The cell is placed in a high-vacuum chamber, and the rate of mass loss from the cell is measured by a sensitive microbalance.

2. Experimental Procedure:

  • A small amount of the solid sample (imidazole or pyrazole) is placed inside the Knudsen cell.

  • The system is evacuated to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr).

  • The Knudsen cell is heated to a series of constant temperatures.

  • At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of the vapor through the orifice is measured by the microbalance.

3. Data Analysis:

  • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.

  • The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

Theoretical Rationale for Stability Differences

The experimental finding that imidazole is more stable than pyrazole, despite being slightly less aromatic, can be rationalized by examining their electronic structures.

G Figure 2. Comparison of Intramolecular Interactions. cluster_imidazole Imidazole (1,3-arrangement) cluster_pyrazole Pyrazole (1,2-arrangement) I1 More favorable N(-)-C(+) electrostatic interactions I2 Lower ground state energy I1->I2 leads to P1 Repulsive N-N adjacent lone pair interaction P3 Higher ground state energy P1->P3 P2 Weaker N-N single bond P2->P3

Key factors influencing the relative stability of imidazole and pyrazole.

In imidazole, the two nitrogen atoms are separated by a carbon atom. This arrangement allows for a more stabilizing distribution of electron density, with favorable electrostatic interactions between the partially negatively charged nitrogen atoms and the partially positively charged carbon atoms.

Conversely, in pyrazole, the two nitrogen atoms are adjacent. This leads to coulombic repulsion between their lone pairs of electrons and a comparatively weaker N-N single bond, which destabilizes the molecule. This inherent instability in the pyrazole ring results in a higher standard enthalpy of formation compared to imidazole.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the intrinsic properties of heterocyclic scaffolds is paramount. The evidence presented in this guide clearly establishes that the imidazole ring possesses greater thermodynamic stability than its isomer, pyrazole. This difference is not dictated by aromaticity but rather by the electronic and electrostatic consequences of the relative positioning of the nitrogen atoms within the ring. This fundamental knowledge can inform the selection of scaffolds in drug design, potentially impacting the stability, synthesis, and ultimately, the viability of new therapeutic agents.

References

A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the relative stabilities of pyrazole isomers, supported by a review of Density Functional Theory (DFT) computational studies. This guide provides researchers, scientists, and drug development professionals with comparative energetic data and detailed experimental protocols to inform their work.

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the relative stability of pyrazole isomers is crucial for predicting molecular behavior, designing synthetic pathways, and interpreting experimental outcomes. This guide summarizes key findings from DFT studies on the energetics of pyrazole tautomers, providing a clear comparison of their relative stabilities.

Relative Energetics of Pyrazole Isomers

Computational studies employing DFT have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability. The most stable tautomers are those that maintain a delocalized π-electron system. Non-aromatic tautomers, where a proton is located on a carbon atom, are significantly higher in energy.

The table below presents the relative energies of different pyrazole tautomers, calculated using various DFT and ab initio methods with the 6-311++G** basis set. The 1H-pyrazole isomer is consistently identified as the most stable form.

Pyrazole IsomerTautomer DescriptionRelative Energy (kJ/mol)
PyA (1H-pyrazole) Aromatic, NH group in the ring0.00 (Reference)
PyB (3H-pyrazole) Non-aromatic, CH2 group adjacent to a nitrogen atom~100
PyC (4H-pyrazole) Non-aromatic, CH2 group as far as possible from nitrogen atomsHigher than PyB

Note: The energy gap between the most stable aromatic form (PyA) and the non-aromatic tautomers is substantial, indicating that only the 1H-pyrazole is likely to be observed under typical experimental conditions[1].

Substituent effects can modulate the relative energies of pyrazole tautomers. Theoretical calculations using the B3LYP functional and the 6-311++G(d,p) basis set have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer[2].

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies that employ rigorous DFT methodologies. A typical workflow for determining the relative energetics of pyrazole isomers is outlined below.

Computational Details

A common and reliable method for these calculations involves the following steps:

  • Structural Optimization: The initial geometries of the pyrazole isomers are optimized using a selected DFT functional, such as B3LYP or M06-2X, in conjunction with a basis set like 6-311++G(d,p) or cc-pVTZ[2]. This process finds the lowest energy conformation for each isomer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energetic minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure[1].

  • Energy Calculation: Single-point energy calculations are then performed on the optimized geometries to obtain accurate electronic energies.

  • Relative Energy Determination: The relative energy of each isomer is calculated by taking the difference between its total energy and the energy of the most stable isomer (which is set as the zero reference).

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide insights into isomer stability in different environments.

Logical Workflow for DFT Energetic Comparison

The following diagram illustrates the standard computational workflow for comparing the energetics of pyrazole isomers using DFT.

DFT_Workflow cluster_input Input Preparation cluster_dft_calculation DFT Calculations cluster_analysis Data Analysis start Define Pyrazole Isomers (e.g., 1H, 3H, 4H-pyrazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_minima Imaginary Frequencies? freq_calc->check_minima check_minima->geom_opt Yes (Re-optimize) sp_energy Single Point Energy Calculation check_minima->sp_energy No (True Minimum) rel_energy Calculate Relative Energies sp_energy->rel_energy end Compare Isomer Stabilities rel_energy->end

Figure 1. A flowchart illustrating the computational workflow for a DFT study on pyrazole isomer energetics.

This guide provides a foundational understanding of the relative stabilities of pyrazole isomers based on DFT calculations. For researchers and professionals in drug development, this information is critical for making informed decisions in molecular design and synthesis. The provided protocols and workflow diagram offer a practical framework for conducting or interpreting similar computational studies.

References

Unveiling the Cytotoxic Potential of Methyl Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Methyl pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activities of various methyl pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.

Comparative Cytotoxic Activity of Methyl Pyrazole Derivatives

The cytotoxic potential of methyl pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several methyl pyrazole derivatives against various human cancer cell lines, as documented in recent studies.

Methyl Pyrazole DerivativeCancer Cell LineIC50 (µM)Reference
Chloro methyl substituted pyrazole oxime (CF-6)A-549 (Lung Cancer)12.5[1]
1H-benzofuro[3,2-c]pyrazole derivative 4aK562 (Leukemia)0.26[2]
1H-benzofuro[3,2-c]pyrazole derivative 4aA549 (Lung Cancer)0.19[2]
Pyrazole derivative 5bK562 (Leukemia)0.021[2]
Pyrazole derivative 5bA549 (Lung Cancer)0.69[2]
Pyrazole derivative 5bMCF-7 (Breast Cancer)-
Pyrazole derivative 5eK562 (Leukemia)-
Pyrazole derivative 5eMCF-7 (Breast Cancer)-
Pyrazole derivative 5eA549 (Lung Cancer)-
3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(b)Brine Shrimp19.5 ppm
3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(f1)Brine Shrimp19.5 ppm
3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(f2)Brine Shrimp20 ppm

Experimental Protocols

The evaluation of the cytotoxic effects of methyl pyrazole derivatives relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Methyl pyrazole derivatives

  • Human cancer cell lines (e.g., A-549, MCF-7, K562)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl pyrazole derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 to 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Brine Shrimp Lethality Bioassay

The brine shrimp lethality bioassay is a simple, rapid, and low-cost preliminary toxicity screen for bioactive compounds. It is based on the ability of a compound to kill brine shrimp (Artemia salina) nauplii.

Materials:

  • Methyl pyrazole derivatives

  • Brine shrimp eggs (Artemia salina)

  • Sea salt

  • Distilled water

  • Small tank with a partition for hatching

  • Lamp

  • Vials or small test tubes

  • Micropipette

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Hatching Brine Shrimp: Prepare artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water. Place the seawater in the hatching tank. Add the brine shrimp eggs to one side of the tank and cover it to keep it dark. The other side is illuminated with a lamp to attract the hatched nauplii. Allow the eggs to hatch for 24 to 48 hours.

  • Preparation of Test Solutions: Dissolve the methyl pyrazole derivatives in DMSO to prepare stock solutions. Prepare different concentrations of the test compounds by diluting the stock solutions with artificial seawater in vials.

  • Exposure of Nauplii: Using a pipette, transfer 10-15 nauplii into each vial containing the test solutions. A control vial containing DMSO and seawater should also be prepared.

  • Incubation and Counting: Incubate the vials for 24 hours under a light source. After 24 hours, count the number of surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 (lethal concentration for 50% of the population) is determined using a probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of methyl pyrazole derivatives are mediated through various cellular mechanisms, primarily leading to apoptosis or cell cycle arrest. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Several methyl pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS). The accumulation of ROS within the cell creates oxidative stress, which can damage cellular components and trigger the apoptotic cascade. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

apoptosis_pathway cluster_cell Cancer Cell MPD Methyl Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) MPD->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by methyl pyrazole derivatives via ROS generation.

Inhibition of Tubulin Polymerization

Another significant mechanism of action for some methyl pyrazole derivatives is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

tubulin_inhibition_pathway cluster_process Cell Division (Mitosis) Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Arrest leads to MPD Methyl Pyrazole Derivative MPD->Tubulin Inhibits

Caption: Inhibition of tubulin polymerization by methyl pyrazole derivatives.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic potential of new chemical entities involves a systematic workflow, from initial screening to the elucidation of the mechanism of action.

experimental_workflow cluster_workflow Cytotoxicity Screening Workflow Synthesis Synthesis of Methyl Pyrazole Derivatives PrimaryScreening Primary Screening (e.g., Brine Shrimp Assay) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (e.g., MTT Assay on Cancer Cell Lines) PrimaryScreening->SecondaryScreening IC50 IC50 Determination SecondaryScreening->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Tubulin Polymerization Assays) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for cytotoxic evaluation.

References

Safety Operating Guide

Essential Safety and Handling Guide for Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling methyl pyrazole derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal of chemical waste. The term "XN" associated with methyl pyrazole likely refers to the European hazard symbol for "harmful," indicating that these compounds may pose risks if not handled correctly.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling methyl pyrazole derivatives. The following table summarizes the recommended PPE based on safety data sheets for various methyl pyrazole compounds.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.To protect eyes from splashes and irritation.[2][3][4]
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and irritation.
Skin and Body Protection Appropriate protective clothing to prevent skin exposure. This may include a lab coat, apron, and protective boots if the situation requires.To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. In case of insufficient ventilation, dust formation, or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust respirator should be used.To prevent inhalation of harmful vapors, dust, or aerosols.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors, aerosols, or dust.

  • Wash hands thoroughly after handling.

  • Keep away from open flames, hot surfaces, and other sources of ignition as some derivatives are flammable.

  • Use non-sparking tools and take precautionary measures against static discharge for flammable derivatives.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • For certain derivatives, storage under an inert gas like nitrogen may be recommended.

Disposal Plan

  • Dispose of contents and containers in accordance with local, regional, and national regulations.

  • Waste should be sent to an approved waste disposal plant.

  • Do not let the product enter drains.

  • For spills, absorb with an inert material (e.g., sand, silica gel) and collect in a suitable, closed container for disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling methyl pyrazole derivatives from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling - Work in fume hood - Avoid ignition sources ppe->handling Step 2 storage Temporary Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If not for immediate use disposal_prep Waste Preparation - Segregate waste - Label container handling->disposal_prep Step 3 storage->handling decontamination Decontamination - Clean work area - Wash hands disposal_prep->decontamination Step 4 disposal Final Disposal - Follow institutional guidelines - Approved waste disposal decontamination->disposal Step 5

Caption: Workflow for Safe Handling of Methyl Pyrazole Derivatives.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。